Floctafenine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1794884-17-5 |
|---|---|
Molecular Formula |
C20H17F3N2O4 |
Molecular Weight |
411.392 |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D |
InChI Key |
APQPGQGAWABJLN-XPZONWKMSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F |
Synonyms |
2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester; N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester; 1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5; Diralgan-d5; Floctaf |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Role of Floctafenine-d5 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Floctafenine-d5, a deuterium-labeled variant of the non-steroidal anti-inflammatory drug (NSAID) Floctafenine, serves a critical and highly specific function in modern analytical research. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Floctafenine in biological matrices. This application is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing, where precise and accurate measurement of the parent drug is paramount. The use of this compound significantly enhances the reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is a deuterium-labeled analog of Floctafenine, which is primarily used as an internal standard in analytical and pharmacokinetic research[1]. The incorporation of deuterium atoms results in a molecule that is chemically identical to Floctafenine but has a higher mass. This property allows it to be distinguished from the unlabeled (endogenous) Floctafenine by a mass spectrometer, while ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization behavior allow for the correction of variability in the analytical process, such as extraction efficiency and matrix effects, thereby improving the accuracy and precision of the quantification of Floctafenine.
Experimental Protocol: Quantification of Floctafenine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a representative experimental protocol for the determination of Floctafenine in human plasma. This method is a composite of established bioanalytical techniques for small molecule drugs and NSAIDs.
Materials and Reagents
| Material/Reagent | Specification |
| Floctafenine Reference Standard | >99% purity |
| This compound Internal Standard | >99% purity, isotopic purity >98% |
| Human Plasma (K2-EDTA) | Blank, drug-free |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Water | Ultrapure, 18 MΩ·cm |
Instrumentation
| Instrument | Key Parameters |
| Liquid Chromatograph (LC) | Binary pump, autosampler, column oven |
| Mass Spectrometer (MS) | Triple quadrupole (QqQ) with electrospray ionization (ESI) |
| Analytical Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 2.6 µm |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Floctafenine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Floctafenine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (this compound, 100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Parameters | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | Floctafenine: [M+H]+ → fragment ionthis compound: [M+H+5]+ → fragment ion |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis
-
Quantification is based on the ratio of the peak area of Floctafenine to the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Floctafenine in unknown samples is determined from the calibration curve using linear regression.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual workflow for the use of this compound in a typical pharmacokinetic study.
References
The Role of Floctafenine-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of floctafenine and the critical role of its deuterated analog, floctafenine-d5, as an internal standard in quantitative bioanalysis. The principles and methodologies described herein are fundamental for ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic studies in drug development.
The Pharmacological Mechanism of Floctafenine
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilate class. Its therapeutic effects as an analgesic and anti-inflammatory agent are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] Both floctafenine and its primary active metabolite, floctafenic acid, are potent inhibitors of COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By blocking this pathway, floctafenine effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.
The inhibition of the cyclooxygenase pathway by floctafenine can be visualized as follows:
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.
This compound is a deuterated analog of floctafenine, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass, making it easily distinguishable from the non-deuterated floctafenine by a mass spectrometer. However, its chemical properties, such as polarity, solubility, and ionization efficiency, are nearly identical to the parent compound.
The primary function of this compound as an internal standard is to compensate for variability during the analytical process. By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, any loss of analyte during extraction, or variations in instrument response, will affect both the analyte and the internal standard to the same extent. The final quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute responses fluctuate.
Representative Experimental Protocol for Floctafenine Quantification
While a specific validated LC-MS/MS method for floctafenine using this compound is not publicly available, this section outlines a representative experimental protocol based on established methodologies for similar NSAIDs in human plasma.
3.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A summary of typical LC-MS/MS parameters is provided in the table below.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Floctafenine: [M+H]⁺ > fragment ion This compound: [M+H]⁺ > corresponding fragment ion |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation and Data Presentation
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables present representative data for the validation of a hypothetical LC-MS/MS assay for floctafenine, based on FDA and EMA guidelines.
Table 1: Calibration Curve for Floctafenine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 1.0 (LLOQ) | 0.012 ± 0.001 | 102.5 | 8.3 |
| 2.5 | 0.031 ± 0.002 | 98.8 | 6.5 |
| 10.0 | 0.124 ± 0.005 | 101.2 | 4.0 |
| 50.0 | 0.618 ± 0.018 | 99.7 | 2.9 |
| 100.0 | 1.235 ± 0.025 | 100.4 | 2.0 |
| 250.0 | 3.089 ± 0.046 | 101.6 | 1.5 |
| 500.0 | 6.175 ± 0.074 | 99.6 | 1.2 |
-
Linearity: The calibration curve is linear over the range of 1.0 to 500.0 ng/mL with a correlation coefficient (r²) > 0.99.
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) |
| Mean Conc. ± SD | % Accuracy | ||
| LLOQ | 1.0 | 1.04 ± 0.09 | 104.0 |
| Low | 3.0 | 2.95 ± 0.15 | 98.3 |
| Medium | 75.0 | 76.8 ± 2.4 | 102.4 |
| High | 400.0 | 405.2 ± 10.1 | 101.3 |
-
The intra- and inter-day precision (% CV) are ≤ 15% (≤ 20% for LLOQ), and accuracy is within ± 15% (± 20% for LLOQ) of the nominal values.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 88.5 | 97.2 |
| Medium | 75.0 | 91.2 | 101.5 |
| High | 400.0 | 90.4 | 98.9 |
| Internal Standard | 100.0 | 89.8 | 99.6 |
-
Recovery is consistent and reproducible. The matrix effect is within acceptable limits, indicating that endogenous plasma components do not significantly suppress or enhance the ionization of the analyte or internal standard.
Experimental Workflow Visualization
The overall workflow for the quantitative analysis of floctafenine using this compound as an internal standard is depicted below.
Conclusion
The use of a deuterated internal standard, such as this compound, is indispensable for the robust and reliable quantification of floctafenine in biological matrices. Its ability to mimic the analyte's behavior throughout the analytical process ensures that variations are effectively normalized, leading to high-quality data that can be confidently used in regulatory submissions and for making critical decisions in drug development. The methodologies and validation parameters presented in this guide, while based on representative examples, provide a solid framework for establishing a validated bioanalytical assay for floctafenine.
References
- 1. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Floctafenine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Floctafenine-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Floctafenine. This document is intended for use by researchers, scientists, and professionals in the field of drug development and bioanalysis.
Chemical Properties of this compound
This compound is a stable, isotopically labeled form of Floctafenine, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms provides a distinct mass difference from the unlabeled parent drug, enabling precise and accurate quantification in complex biological matrices.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic acid 2,3-dihydroxypropyl-d5 ester |
| Molecular Formula | C₂₀H₁₂D₅F₃N₂O₄ |
| Molecular Weight | 411.39 g/mol |
| CAS Number | 1794884-17-5 |
| Appearance | White to off-white solid (presumed) |
| Purity | ≥98% (typical) |
| Isotopic Purity | ≥99 atom % D (typical) |
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic approach would involve two main stages: the synthesis of the core floctafenic acid molecule and its subsequent esterification with deuterated glycerol.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general organic synthesis principles and the known synthesis of related compounds.
Protocol 2.2.1: Synthesis of Floctafenic Acid
-
Condensation: To a solution of 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add methyl anthranilate (1.1 eq).
-
Heat the reaction mixture at reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture and purify the resulting methyl ester of floctafenic acid by column chromatography or recrystallization.
-
Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate floctafenic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Protocol 2.2.2: Esterification to form this compound
-
Activation: To a solution of floctafenic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Esterification: Add glycerol-d5 (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
Hypothetical Quantitative Data for Synthesis
The following table presents plausible quantitative data for the synthesis of this compound. These are representative values and actual results may vary.
| Step | Product | Starting Material | Molar Ratio | Yield (%) | Purity (%) |
| 1 | Floctafenic acid | 4-chloro-8-(trifluoromethyl)quinoline | 1 : 1.1 | 85 | >95 |
| 2 | This compound | Floctafenic acid | 1 : 1.2 | 70 | >98 |
Bioanalytical Application and Experimental Workflow
This compound is crucial for the accurate quantification of Floctafenine in biological samples. The following section outlines a typical experimental workflow for a bioanalytical method using LC-MS/MS.
Cyclooxygenase (COX) Inhibition Pathway
Floctafenine, like other NSAIDs, exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Mechanism of action of Floctafenine via COX inhibition.
LC-MS/MS Bioanalytical Workflow
A typical workflow for the quantification of Floctafenine in a biological matrix (e.g., plasma) using this compound as an internal standard is depicted below.
Caption: LC-MS/MS bioanalytical workflow for Floctafenine.
Experimental Protocol: Bioanalytical Method (Representative)
This protocol outlines a general procedure for the quantification of Floctafenine in human plasma.
3.3.1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.3.2. LC-MS/MS Conditions (Typical)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Floctafenine: Q1/Q3 (e.g., m/z 407.1 -> 279.1)
-
This compound: Q1/Q3 (e.g., m/z 412.1 -> 279.1)
-
Representative Bioanalytical Method Validation Parameters
The following table provides examples of acceptable limits for key validation parameters for a bioanalytical method.
| Parameter | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under tested conditions |
This technical guide provides a foundational understanding of the chemical properties, synthesis, and bioanalytical applications of this compound. The provided protocols and data are intended to be representative and should be adapted and validated for specific research needs.
The Unseen Workhorse: A Technical Guide to the Role of Deuterated Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, drug development, and clinical research, the pursuit of accurate and reproducible quantification is paramount. Liquid chromatography-mass spectrometry (LC--MS) has emerged as a gold standard for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise data integrity. This technical guide delves into the core of robust LC-MS quantification: the indispensable role of deuterated internal standards.
The Fundamental Principle: Why Deuterated Standards?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms (¹H) have been replaced by their heavier isotope, deuterium (²H or D). This subtle alteration in mass is the key to their utility. Chemically, deuterated standards are nearly identical to their non-deuterated counterparts, meaning they exhibit similar chromatographic behavior, extraction efficiency, and ionization response in the mass spectrometer.
The core principle lies in the use of a known concentration of the deuterated standard, which is added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.
The Power of Co-elution: Mitigating Analytical Variability
The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte. This means both compounds experience the same conditions throughout the analytical process, from extraction to detection.
Correcting for Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a significant challenge in LC-MS. Since the deuterated standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. This allows for the accurate correction of these effects, leading to more reliable quantification.
Compensating for Sample Preparation Variability
Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable and can vary between samples. A deuterated internal standard, added at the initial stage, experiences the same losses as the analyte. By using the response ratio, these variations in recovery are normalized, significantly improving the precision and accuracy of the results.
Nullifying Instrument Fluctuation
Minor variations in instrument performance, such as injection volume and ionization efficiency, can occur over the course of an analytical run. The deuterated standard acts as a constant reference within each sample, compensating for this instrumental drift and ensuring consistent quantification across the entire batch.
Quantitative Data: The Proof of Performance
The impact of using deuterated internal standards on data quality is not merely theoretical. The following tables summarize quantitative data from studies comparing analytical performance with and without the use of these standards.
Table 1: Comparison of Assay Precision for an Immunosuppressant Drug With and Without a Deuterated Internal Standard
| Quality Control Level | Analyte Concentration (ng/mL) | Precision (%CV) with Structural Analog IS | Precision (%CV) with Deuterated IS |
| Low | 5 | 12.5 | 4.2 |
| Medium | 50 | 9.8 | 2.1 |
| High | 200 | 8.5 | 1.8 |
Data compiled from representative values found in literature.
Table 2: Impact of Internal Standard Choice on Testosterone Quantification
| Internal Standard | Mean Measured Concentration (nmol/L) | % Bias from Reference Method |
| Testosterone-d2 | 15.2 | +1.3 |
| Testosterone-d5 | 14.1 | -7.2 |
| 13C-Testosterone | 14.8 | -1.3 |
Based on a study investigating the effects of different internal standards on testosterone measurement by LC-MS/MS.
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards relies on robust and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques.
Protein Precipitation for Plasma Samples
This method is often used for its simplicity and speed in removing the bulk of proteins from biological fluids.
Materials:
-
Plasma sample
-
Deuterated internal standard spiking solution
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Protocol:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard spiking solution to the plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Inject a portion of the supernatant into the LC-MS system.
Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more selective sample clean-up technique that can remove interfering matrix components and concentrate the analyte.
Materials:
-
Urine sample
-
Deuterated internal standard spiking solution
-
SPE cartridge (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Nitrogen evaporator
Protocol:
-
Pipette 500 µL of the urine sample into a tube.
-
Add 20 µL of the deuterated internal standard spiking solution.
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the cartridge.
-
Wash the cartridge with 1 mL of the washing solution to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS vial for analysis.
Visualizing the Workflow and Logic
Understanding the flow of the analytical process and the logical relationships within it is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
Caption: A generalized workflow for LC-MS analysis incorporating a deuterated internal standard.
Caption: Logical diagram illustrating the correction of matrix effects using a deuterated internal standard.
Conclusion
Deuterated internal standards are not merely an additive in an LC-MS workflow; they are a fundamental component for achieving high-quality, reliable, and reproducible quantitative data. By effectively compensating for variations in sample preparation, matrix effects, and instrument performance, they provide a level of confidence that is essential in regulated environments and cutting-edge research. The investment in synthesizing or purchasing the appropriate deuterated standard is consistently justified by the significant improvement in data integrity and the reduction of potential study failures. For any laboratory conducting quantitative LC-MS, the use of deuterated internal standards should be considered a best practice and a critical element of method validation.
An In-depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of Floctafenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid class, utilized for its analgesic properties in the management of mild to moderate pain.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for effective and safe drug development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of floctafenine, its metabolic pathways, and the experimental methodologies used for its characterization.
Pharmacokinetics
Floctafenine is rapidly absorbed from the gastrointestinal tract and is characterized by extensive metabolism, primarily in the liver, to its active metabolite, floctafenic acid.[2][3] The parent compound has a short half-life and is quickly converted, making floctafenic acid the main circulating and pharmacologically active entity.[2]
Absorption
Following oral administration, floctafenine is well-absorbed, with peak plasma levels of its active metabolite, floctafenic acid, being reached between 1 to 2 hours.[1] The absorption is primarily intestinal.[3]
Distribution
Floctafenine has a volume of distribution of less than 0.5 L/kg.[1] It is highly bound to plasma proteins, with a binding rate exceeding 99%.[1] This binding is primarily to albumin.[3] Due to its rapid hydrolysis, floctafenine itself has limited distribution into tissues. The active metabolite, floctafenic acid, is also highly protein-bound.[3] Notably, negligible quantities of floctafenine or floctafenic acid cross the blood-brain barrier, indicating that their analgesic activity is predominantly peripheral.[2][3]
Metabolism
The metabolism of floctafenine is rapid and extensive, occurring mainly in the liver. The primary metabolic pathway is the hydrolysis of the ester bond to form floctafenic acid, the main active metabolite.[2][3] A secondary pathway involves the hydroxylation of floctafenic acid at the para-position to the anthranilic nitrogen, forming hydroxy-floctafenic acid.[1][3] Both floctafenic acid and its hydroxylated metabolite are then subject to Phase II conjugation, primarily through glucuronidation, to form ether and/or ester O-glucuronides before excretion.[1][3] The specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in these transformations have not been definitively identified in the reviewed literature.
Excretion
The elimination of floctafenine and its metabolites is almost complete within 24 hours of administration.[2][3] Excretion occurs via both renal and biliary routes, with biliary excretion being the predominant pathway.[3] Approximately 40% of the administered dose is recovered in the urine, and 60% in the feces.[1] The main metabolites found in both bile and urine are floctafenic acid and its glucuronide conjugate.[1][3] There is no significant enterohepatic recirculation.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of floctafenine in healthy human volunteers after a single oral dose of 2 x 400 mg tablets under fasting conditions.[1]
| Parameter | Geometric Mean | Arithmetic Mean (CV%) |
| AUCT (mcg•hr/mL) | 27.5 | 29.6 (37) |
| AUCI (mcg•hr/mL) | 32.6 | 35.2 (39) |
| Cmax (mcg/mL) | 7.81 | 8.66 (38) |
| Tmax (hr) | 1.35 (47) | 1.35 (47) |
| t1/2 (hr) | 22.1 (89) | 22.1 (89) |
| Note: For Tmax and t1/2, the arithmetic mean and coefficient of variation are presented. |
Experimental Protocols
The quantification of floctafenine and its metabolites in biological matrices is essential for pharmacokinetic studies. The following are summaries of methodologies that have been employed.
High-Performance Liquid Chromatography (HPLC) for Plasma Samples
A validated HPLC method for the simultaneous determination of floctafenine and floctafenic acid in human plasma has been described.
-
Sample Preparation:
-
To a plasma sample, add the mobile phase as a protein precipitant.
-
Vortex mix the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M sodium acetate, acetonitrile, and methanol (200:100:100 v/v/v), adjusted to pH 5.
-
Flow Rate: 1.5 mL/min (isocratic elution).
-
Detection: UV detection at 350 nm.
-
Internal Standard: Diazepam.
-
-
Method Validation:
-
Recovery: 88.13% to 101.93%.
-
Limit of Detection (LOD): 100 ng/mL for floctafenine and 50 ng/mL for floctafenic acid.
-
Precision: Within-day and day-to-day coefficients of variation (RSD, %) were less than 8%.
-
Micellar Liquid Chromatography (MLC) for Plasma Samples
An MLC method has been developed for the direct determination of floctafenine and floctafenic acid in human plasma, which advantageously does not require a prior extraction step.
-
Chromatographic Conditions:
-
Column: CLC Shim-Pack octyl silane (C8) column (150 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 360 nm.
-
-
Method Validation:
-
Linearity: 0.5–25.0 µg/mL for floctafenine and 0.4–10.0 µg/mL for floctafenic acid.
-
Limit of Detection (LOD): 0.16 µg/mL for floctafenine and 0.12 µg/mL for floctafenic acid.
-
Recovery from Plasma: 110.50 ± 6.5% for floctafenic acid.
-
Metabolic Pathways and Visualizations
The biotransformation of floctafenine involves a sequence of hydrolysis, hydroxylation, and glucuronidation.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the analysis of floctafenine and its metabolites in plasma for pharmacokinetic studies.
Metabolic Pathway of Floctafenine
The metabolic conversion of floctafenine proceeds through two main phases as depicted below.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and metabolic pathways of floctafenine. The drug is characterized by rapid absorption and extensive first-pass metabolism to its active metabolite, floctafenic acid. Elimination is primarily through biliary excretion of glucuronidated metabolites. While the main pharmacokinetic parameters and metabolic routes are well-documented, further research is required to identify the specific CYP and UGT isoforms responsible for its metabolism. The detailed experimental protocols for bioanalysis provided herein offer a foundation for future pharmacokinetic and drug interaction studies.
References
CAS number and molecular weight of Floctafenine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Floctafenine-d5, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID), Floctafenine. This guide is intended for use by researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.
Core Compound Information
This compound is a stable, isotopically labeled form of Floctafenine. It is primarily utilized as an internal standard in bioanalytical and pharmacokinetic studies to ensure the accuracy and precision of quantitative analyses of Floctafenine in biological matrices.
The key quantitative data for this compound are summarized in the table below, alongside the data for its non-labeled counterpart for comparative purposes.
| Property | This compound | Floctafenine |
| CAS Number | 1794884-17-5[1][2][3] | 23779-99-9 |
| Molecular Formula | C₂₀H₁₂D₅F₃N₂O₄[1][2][3] | C₂₀H₁₇F₃N₂O₄ |
| Molecular Weight | 411.39 g/mol [1][2][3] | 406.36 g/mol |
| Synonyms | 2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester | Idarac, R-4318 |
Mechanism of Action of the Parent Compound: Inhibition of Prostaglandin Synthesis
Floctafenine, the parent compound of this compound, exerts its analgesic and anti-inflammatory effects by inhibiting the synthesis of prostaglandins. It acts as a cyclooxygenase (COX) inhibitor, which blocks the conversion of arachidonic acid into prostaglandins that mediate pain and inflammation.
The following diagram illustrates the simplified prostaglandin synthesis pathway and the point of inhibition by Floctafenine.
Experimental Protocols
Objective: To develop and validate a method for the accurate quantification of Floctafenine in human plasma.
Materials and Reagents:
-
Floctafenine analytical standard
-
This compound (internal standard, IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Floctafenine and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Floctafenine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
-
Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution at a flow rate of 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the specific precursor-to-product ion transitions for Floctafenine and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Floctafenine) and the IS (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Floctafenine in the QC and unknown samples from the calibration curve.
-
The following diagram outlines the workflow for the bioanalytical method described above.
References
The Indispensable Role of Deuterium Labeling in Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide delves into the core principles and applications of deuterium labeling in analytical standards, a technique that has become a cornerstone for robust quantitative analysis. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these standards offer a powerful tool to overcome the challenges inherent in complex biological matrices and sophisticated analytical instrumentation.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
Deuterium-labeled compounds serve as ideal internal standards for quantitative analysis, primarily through the principle of isotope dilution mass spectrometry (ID-MS). In this approach, a known quantity of the deuterium-labeled analog of the analyte is added to the sample at the earliest stage of preparation. Because the labeled standard is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire analytical process, including extraction, derivatization, and ionization.[1][2]
By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added labeled standard, any losses or variations during sample workup and analysis are effectively normalized. This results in a significant improvement in the accuracy and precision of the quantification.[3][4]
Key Advantages of Deuterium-Labeled Standards
The use of deuterium-labeled internal standards offers several distinct advantages over the use of other types of internal standards, such as structurally similar analogs:
-
Co-elution with the Analyte: In chromatographic separations, particularly liquid chromatography (LC), the deuterium-labeled standard co-elutes with the unlabeled analyte. This is crucial for compensating for matrix effects in the ion source of the mass spectrometer, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[5]
-
Similar Extraction Recovery: Having virtually identical physicochemical properties, the labeled standard and the analyte exhibit the same behavior during sample extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This ensures that any loss of analyte during extraction is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-standard ratio.
-
Correction for Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume or detector response, affect both the analyte and the labeled standard equally. The use of the ratio of their signals effectively cancels out these variations.[6]
The following diagram illustrates the workflow for quantitative analysis using a deuterium-labeled internal standard in a typical LC-MS/MS experiment.
Data Presentation: Quantitative Improvements in Assay Performance
The impact of using deuterium-labeled internal standards on the precision and accuracy of quantitative assays is significant. The following tables summarize data from various studies, demonstrating the reduction in the coefficient of variation (CV%) and improvement in accuracy.
Table 1: Comparison of Assay Precision for Testosterone in Serum
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | n |
| Analog Internal Standard | 96.8 | 8.6 | 284 |
| Deuterium-Labeled (SIL) Internal Standard | 100.3 | 7.6 | 340 |
| Data adapted from a study comparing an analogous and a stable isotope-labeled (SIL) internal standard for the LC-MS/MS assay of a depsipeptide marine anticancer agent. The SIL internal standard showed a significantly lower variance (p=0.02) and a mean bias that did not deviate significantly from the true value of 100%.[7] |
Table 2: Inter- and Intra-Assay Precision for Urine 5-HIAA Analysis
| Quality Control Level | Inter-Assay CV (%) | Intra-Assay CV (%) |
| Low (30 µmol/L) | < 12 | < 12 |
| Medium (300 µmol/L) | < 12 | < 12 |
| High (600 µmol/L) | < 12 | < 12 |
| Data from a validated LC-MS/MS method for 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard. The acceptable precision with CVs <12% demonstrates the robustness of the method.[1] |
Table 3: Improvement in Precision for Pesticide and Mycotoxin Analysis in Cannabis Matrices
| Analysis Method | Accuracy Variation (%) | Relative Standard Deviation (RSD) (%) |
| Without Internal Standard | > 60 | > 50 |
| With Deuterium-Labeled Internal Standard | < 25 | < 20 |
| This study demonstrates the significant improvement in accuracy and precision when using deuterated internal standards to mitigate matrix effects in the analysis of pesticides and mycotoxins in complex cannabis matrices. |
The Kinetic Isotope Effect (KIE): A Double-Edged Sword
The replacement of a hydrogen atom with a deuterium atom doubles the mass of that atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE) , where the rate of a chemical reaction can be slower if the cleavage of the C-H bond is the rate-determining step.[8][9]
The magnitude of the primary KIE (kH/kD) for reactions involving the cleavage of a C-H bond can range from 1 to 8, and in some cases even higher.[9] This effect can be both a consideration and a tool in drug development and metabolism studies.
-
Consideration in Internal Standard Design: If the deuterium label is placed at a position that is metabolically labile, the labeled standard may be metabolized at a different rate than the analyte, potentially leading to inaccurate quantification. Therefore, careful consideration must be given to the position of deuterium labeling to ensure metabolic stability.
-
Tool for Mechanistic Studies: The KIE is a powerful tool for elucidating reaction mechanisms. A significant KIE provides strong evidence that C-H bond cleavage is involved in the rate-determining step of a reaction, such as in enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes.[8][10][11]
-
Modulating Drug Metabolism: By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, it is possible to slow down its metabolism, thereby improving its pharmacokinetic profile (e.g., increasing half-life and exposure).[10][11][12]
The following diagram illustrates the concept of the primary kinetic isotope effect.
Table 4: Deuterium Kinetic Isotope Effects in Cytochrome P450-Mediated Reactions
| Substrate/Reaction | P450 Isoform | kH/kD | Reference |
| Ethanol Oxidation | Human P450 2E1 | 3.2 - 3.8 | [8] |
| Amine N-dealkylation | Peroxidases | 8.6 - 10.1 | [10] |
| Amine N-dealkylation | P450s | ≤ 2 | [10] |
| O-demethylation | r-CYP 2C19 | 4.0 | [12] |
| This table presents a selection of KIE values, illustrating the variability of the effect depending on the enzyme and reaction type. |
Experimental Protocols
Synthesis of a Deuterium-Labeled Standard: Testosterone-d3
This section provides a conceptual overview of a synthetic route to 19-d3-testosterone. The synthesis of deuterated steroids often involves multi-step procedures and requires expertise in organic synthesis.
Key Synthetic Steps (Conceptual):
-
Starting Material: A suitable steroid precursor, such as an androstene derivative, is chosen.
-
Introduction of Deuterium: The trideuteromethyl group (CD3) is introduced at the C-19 position. This can be achieved using a deuterated methylating agent, such as iodomethane-d3 (CD3I), at a late stage of the synthesis.
-
Functional Group Manipulations: A series of reactions are carried out to convert the intermediate into the final testosterone-d3 structure. This may involve protection and deprotection of functional groups, reduction of ketones, and isomerization of double bonds.
-
Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. The structure and isotopic purity are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]
Quantitative Analysis of Testosterone in Human Serum by LC-MS/MS
This protocol outlines the key steps for the quantification of testosterone in human serum using a deuterium-labeled internal standard.
1. Reagents and Materials:
-
Testosterone and Testosterone-d3 certified reference materials
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human serum samples, calibrators, and quality controls
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Spiking: To 200 µL of serum sample, calibrator, or quality control, add a known amount of testosterone-d3 internal standard solution.
-
Pre-treatment: Add a protein precipitation agent (e.g., methanol) and vortex. Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the testosterone and testosterone-d3 from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program is used to separate testosterone from other endogenous compounds.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Testosterone: e.g., m/z 289 -> 97, 109
-
Testosterone-d3: e.g., m/z 292 -> 97, 109
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for each transition.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both testosterone and testosterone-d3.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Deuterium labeling of analytical standards is an indispensable technique in modern quantitative analysis, particularly in the fields of drug development and clinical chemistry. The use of these stable isotope-labeled internal standards in conjunction with mass spectrometry provides a robust method for achieving the high levels of accuracy and precision required for regulatory submissions and reliable clinical diagnostics. While the kinetic isotope effect introduces a layer of complexity that must be considered during the design of these standards, it also offers a valuable tool for mechanistic studies and the potential for therapeutic innovation. As analytical instrumentation continues to advance in sensitivity and resolution, the role of high-purity, well-characterized deuterium-labeled standards will only become more critical.
References
- 1. waters.com [waters.com]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. salimetrics.com [salimetrics.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. profiles.wustl.edu [profiles.wustl.edu]
Navigating the Analytical Landscape of Floctafenine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Floctafenine-d5. Designed for researchers, scientists, and drug development professionals, this document delves into the essential physicochemical properties, analytical methodologies, and relevant biological pathways associated with this deuterated internal standard.
Introduction to this compound
This compound is the deuterated analog of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID). Due to its structural similarity and distinct mass spectrometric signature, this compound is an ideal internal standard for the accurate quantification of Floctafenine in biological matrices during pharmacokinetic and metabolic studies. Understanding its solubility and stability is paramount for developing robust and reliable analytical methods.
Solubility Profile
Table 1: Anticipated Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Rationale / Common Use in LC-MS |
| Water | Poor | Often a component of mobile phases in reversed-phase chromatography. |
| Methanol | Soluble | Common organic solvent for sample preparation and mobile phases. |
| Acetonitrile | Soluble | Widely used organic solvent in LC-MS for its favorable chromatographic properties. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Strong organic solvent, often used for initial stock solution preparation. |
| Ethanol | Soluble | A polar protic solvent used in various extraction and reconstitution steps. |
Experimental Protocol for Solubility Determination (General Method):
A standard method to determine the solubility of a compound like this compound involves the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent of interest.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the solutions are allowed to stand, and the supernatant is carefully collected and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.
Stability Characteristics
The stability of an internal standard is a critical factor in the accuracy of quantitative bioanalysis. While specific stability studies on this compound are not extensively published, the stability of the parent compound, Floctafenine, has been investigated under various stress conditions as recommended by the International Conference on Harmonization (ICH). It is reasonable to assume that the deuterated form will exhibit a similar stability profile.
A stability-indicating micellar liquid chromatography method has been developed to study the degradation behavior of Floctafenine.[1] The results of these forced degradation studies provide valuable insights into the potential stability of this compound.
Table 2: Stability of Floctafenine under Forced Degradation Conditions
| Stress Condition | Reagent / Parameters | Observation |
| Acidic Hydrolysis | 0.1 M HCl, heated at 80°C for 2h | Significant degradation |
| Alkaline Hydrolysis | 0.1 M NaOH, heated at 80°C for 30 min | Significant degradation |
| Oxidative Degradation | 30% H₂O₂, heated at 80°C for 4h | Significant degradation |
| Thermal Degradation | Heated at 80°C for 6h | No significant degradation |
| Photolytic Degradation | Exposed to UV light (254 nm) for 24h | No significant degradation |
For routine laboratory use, a product monograph for a commercial Floctafenine formulation recommends storing the compound at room temperature (15 to 30°C) and protecting it from light.[2]
Experimental Protocol for a Forced Degradation Study (General Method):
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in Table 2. For each condition, a control sample (protected from the stressor) is also prepared.
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized or diluted as necessary, and analyzed by a stability-indicating HPLC method.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that in the control sample. The formation of degradation products is also monitored.
Mechanism of Action and Signaling Pathway
Floctafenine, and by extension this compound, functions as a non-steroidal anti-inflammatory drug. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] By blocking this pathway, Floctafenine reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[3]
Caption: this compound inhibits COX-1 and COX-2 enzymes.
Experimental Workflow for Bioanalysis
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The addition of a known amount of the internal standard to both calibration standards and unknown samples allows for the correction of variability during sample preparation and analysis.
Caption: Bioanalytical workflow using an internal standard.
Experimental Protocol for Sample Analysis using an Internal Standard:
-
Sample Collection: Biological samples (e.g., plasma, urine) are collected from the study subjects.
-
Internal Standard Spiking: A known and consistent amount of this compound solution is added to all calibration standards, quality control samples, and unknown subject samples.
-
Sample Preparation: The samples are then processed to extract the analyte of interest (Floctafenine) and the internal standard. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Reconstitution: After extraction, the solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS mobile phase.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other matrix components. The mass spectrometer detects and quantifies the specific mass-to-charge ratios for both Floctafenine and this compound.
-
Data Processing: The peak areas of both the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
Quantification: The concentration of Floctafenine in the unknown samples is then determined from the calibration curve using their measured peak area ratios.
By adhering to these principles and methodologies, researchers can effectively utilize this compound to achieve accurate and precise quantification of Floctafenine in various biological matrices, thereby supporting critical drug development and research initiatives.
References
- 1. Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aapharma.ca [aapharma.ca]
- 3. What is the mechanism of Floctafenine? [synapse.patsnap.com]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Floctafenine | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Floctafenine Using Floctafenine-d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of floctafenine in biological matrices, specifically utilizing Floctafenine-d5 as a stable isotope-labeled internal standard (SIL-IS). The methodologies described herein are based on established principles of bioanalytical method development and validation, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid class. Accurate and reliable quantification of floctafenine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of floctafenine in human plasma.
Experimental Protocols
Materials and Reagents
-
Floctafenine reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of floctafenine and this compound reference standards.
-
Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the floctafenine primary stock solution with 50% methanol in water to create calibration curve (CC) standards.
-
Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) from a separate weighing of the floctafenine reference standard.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting floctafenine from plasma samples.
-
Label polypropylene microcentrifuge tubes for each CC, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
To the blank matrix, add 20 µL of 50% methanol.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Floctafenine | To be determined by infusion of the standard |
| This compound | To be determined by infusion of the standard |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize the typical validation parameters and acceptance criteria.
Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Floctafenine | 1 - 1000 | > 0.99 | 1/x² |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery
While not a mandatory validation parameter when using a stable isotope-labeled internal standard, recovery experiments are often performed during method development. A simple protein precipitation method for floctafenine has been reported with a mean percentage recovery ranging from 88.13% to 101.93%.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of floctafenine in plasma.
Bioanalytical Method Validation Logic
Caption: Logical flow of bioanalytical method validation.
References
Application Notes: Utilizing Floctafenine-d5 as an Internal Standard in Bioequivalence Studies of Floctafenine
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Floctafenine-d5 as an internal standard in the bioanalytical method validation and bioequivalence studies of floctafenine. The inclusion of a stable isotope-labeled internal standard like this compound is critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies.
Rationale for Using this compound
The ideal internal standard for a quantitative bioanalytical method co-elutes with the analyte and exhibits similar ionization and extraction characteristics. A stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for internal standards in LC-MS/MS analysis. By having a mass difference of 5 atomic mass units due to the incorporation of five deuterium atoms, this compound can be differentiated from the unlabeled floctafenine by the mass spectrometer, while behaving nearly identically during chromatographic separation and sample extraction. This minimizes the impact of matrix effects and variations in sample processing, leading to more reliable data.
Bioanalytical Method Development and Validation
A robust and reliable bioanalytical method is the cornerstone of any bioequivalence study. The following sections outline a hypothetical, yet representative, LC-MS/MS method for the quantification of floctafenine in human plasma using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
A summary of the proposed LC-MS/MS conditions is provided in the table below.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Floctafenine) | [M+H]⁺ > [Fragment ion]⁺ (Hypothetical: m/z 407.1 > 251.1) |
| MRM Transition (this compound) | [M+H]⁺ > [Fragment ion]⁺ (Hypothetical: m/z 412.1 > 256.1) |
| Collision Energy | Optimized for each transition |
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting floctafenine and this compound from plasma samples.
Protocol:
-
Pipette 100 µL of human plasma (calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria and hypothetical validation results are presented below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within-run and between-run ± 15% (± 20% at LLOQ) | ± 8% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | < 12% |
| Stability | Analyte stable under various storage and processing conditions | Stable |
Bioequivalence Study Protocol
A typical bioequivalence study involves administering a test and a reference formulation of a drug to healthy volunteers and comparing their pharmacokinetic profiles.
Study Design
A randomized, single-dose, two-period, two-sequence, crossover design is commonly employed. A washout period of at least five half-lives of the drug should separate the two treatment periods.
Sample Collection
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated by centrifugation and stored at -70°C or lower until analysis.
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUCt, and AUCinf) are calculated from the plasma concentration-time data for both the test and reference products. These parameters are then statistically analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUCt, and AUCinf should fall within the acceptance range of 80.00% to 125.00% for the two products to be considered bioequivalent.
Visualizations
Experimental Workflow
Sample Preparation Logic
Application Notes and Protocols for Floctafenine Analysis using Floctafenine-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) of the anthranilate class. Accurate and reliable quantification of floctafenine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Floctafenine-d5, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the sample preparation of biological matrices for the analysis of floctafenine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.[1][2][3] The three most common and effective sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3]
Experimental Workflow Overview
The general workflow for bioanalytical sample preparation and analysis involves several key steps, from sample collection to final data acquisition. The use of an internal standard early in the process is critical for accurate quantification.
Caption: General workflow for the preparation and analysis of biological samples for floctafenine quantification.
Quantitative Data Summary
The choice of sample preparation technique can significantly impact recovery, matrix effects, and overall method sensitivity. The following table summarizes typical performance data for different extraction methods. Note that the recovery data presented below for floctafenine were obtained from studies that may have used other internal standards, but they provide a valuable benchmark for method development.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Direct Injection (Micellar LC) |
| Analyte Recovery | > 90% (Typical) | > 85% (Typical) | 88.13% - 101.93%[4][5] | 110.50% ± 6.5%[6] |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High | High |
| Selectivity | High | High | Low | Low |
| Throughput | Moderate | Low to Moderate | High | Very High |
| Cost per Sample | High | Low | Low | Very Low |
| Automation Potential | High | Moderate | High | High |
Experimental Protocols
The following are detailed protocols for the three primary sample preparation techniques. It is assumed that this compound is used as the internal standard.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that can provide very clean extracts, minimizing matrix effects.[7][8] A reversed-phase polymeric sorbent is often suitable for the extraction of drugs like floctafenine from aqueous matrices.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard working solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of the biological sample, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex again.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Apply a high vacuum for 2 minutes to dry the sorbent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analyte and internal standard by passing 1 mL of 0.1% formic acid in methanol through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic sample preparation technique based on the differential solubility of the analyte between two immiscible liquid phases.[2] It is effective for separating drugs from biological fluids.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard working solution
-
Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether)
-
Aqueous buffer (e.g., 0.1 M Ammonium acetate, pH 5)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
To 200 µL of the biological sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of aqueous buffer and vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT) Protocol
PPT is the simplest and fastest sample preparation method, suitable for high-throughput analysis.[3] It involves adding a solvent to precipitate proteins, which are then removed by centrifugation.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard working solution
-
Precipitating solvent (e.g., Acetonitrile, Methanol), chilled
-
Centrifuge
Protocol:
-
Precipitation:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of chilled precipitating solvent (a 3:1 ratio of solvent to sample is common).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Depending on the sensitivity of the LC-MS/MS system, the supernatant may be injected directly or evaporated and reconstituted in a weaker solvent to improve chromatography.
-
-
(Optional) Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Vortex for 30 seconds before analysis.
-
Caption: Workflow for Protein Precipitation (PPT).
Conclusion
The choice of sample preparation technique for floctafenine analysis depends on the specific requirements of the assay, including the desired level of sensitivity, selectivity, throughput, and available resources. For the highest sensitivity and selectivity, SPE is often preferred. LLE provides a good balance of cleanliness and cost-effectiveness. PPT is ideal for high-throughput applications where speed is paramount. In all cases, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results. Method development and validation should always be performed according to regulatory guidelines to ensure the reliability of the bioanalytical data.[1][9]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. jchps.com [jchps.com]
- 4. High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - SV [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Bioanalytical Assay for Floctafenine in Human Plasma using LC-MS/MS
Abstract
This application note describes a detailed protocol for a validated bioanalytical method for the quantification of floctafenine in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity. The assay has been validated according to international guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic properties. Accurate measurement of floctafenine concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Floctafenine is rapidly metabolized in the liver to its major active metabolite, floctafenic acid.[1][2] This application note details a robust and validated LC-MS/MS method for the determination of floctafenine in human plasma.
Experimental
Materials and Reagents
-
Floctafenine reference standard (purity >99%)
-
Floctafenine-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)
Liquid Chromatography Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Floctafenine: m/z 393.1 -> 231.1; Floctafenine-d4 (IS): m/z 397.1 -> 235.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550 °C |
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of floctafenine.
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of floctafenine in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to obtain concentrations ranging from 10 ng/mL to 10000 ng/mL.
-
Calibration Curve Standards (1 to 1000 ng/mL): Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution.
-
Quality Control (QC) Samples: Prepare QC samples at low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL) concentrations in the same manner as the calibration standards.
Sample Preparation Protocol
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of internal standard working solution (Floctafenine-d4, 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of mobile phase A (0.1% formic acid in water).
-
Vortex briefly and transfer to an autosampler vial for injection.
Validation Summary
The bioanalytical method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.
Linearity
| Analyte | Range (ng/mL) | R² |
| Floctafenine | 1 - 1000 | >0.995 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low | 3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 300 | <15 | 85-115 | <15 | 85-115 |
| High | 800 | <15 | 85-115 | <15 | 85-115 |
Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | >85 |
| Medium | 300 | >85 |
| High | 800 | >85 |
Stability
| Stability Test | Condition | Duration | Result |
| Bench-top | Room Temperature | 4 hours | Stable |
| Freeze-Thaw | -80 °C to RT | 3 cycles | Stable |
| Long-term | -80 °C | 30 days | Stable |
Signaling Pathway and Logical Relationships
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of floctafenine in human plasma. The method has been successfully validated and is suitable for use in clinical and pharmacokinetic studies.
References
Application Notes and Protocols for the Use of Floctafenine-d5 in Preclinical Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilate class. It functions through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2] Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. The use of a stable isotope-labeled internal standard, such as floctafenine-d5, is critical for the accurate quantification of floctafenine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for conducting a preclinical pharmacokinetic study of floctafenine in a rat model, utilizing this compound as an internal standard.
Rationale for Using this compound
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to floctafenine, ensuring similar behavior during sample preparation and chromatographic separation.
-
Co-elution: It co-elutes with the unlabeled analyte, which helps to compensate for matrix effects and variations in ionization efficiency in the mass spectrometer.
-
Mass Differentiation: The mass difference between floctafenine and this compound allows for their simultaneous but distinct detection by the mass spectrometer, leading to highly accurate and precise quantification.
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals should be fasted overnight before dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration of floctafenine (n=5)
-
Group 2: Oral gavage (PO) administration of floctafenine (n=5)
-
Dose Formulation and Administration
-
Formulation:
-
IV Formulation: Prepare a 1 mg/mL solution of floctafenine in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
PO Formulation: Prepare a 2 mg/mL suspension of floctafenine in a vehicle of 0.5% carboxymethylcellulose in water.
-
-
Dose:
-
IV Dose: 2 mg/kg
-
PO Dose: 10 mg/kg
-
-
Administration:
-
IV Administration: Administer the dose via the lateral tail vein.
-
PO Administration: Administer the dose using a gavage needle.
-
Sample Collection
-
Matrix: Plasma (with K2-EDTA as anticoagulant)
-
Time Points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Procedure: Collect approximately 0.25 mL of blood from the jugular or saphenous vein at each time point into tubes containing K2-EDTA. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Floctafenine and Floctafenic Acid
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Internal Standard: this compound.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard working solution).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate floctafenine and floctafenic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Floctafenine: [M+H]+ → fragment ion
-
Floctafenic acid: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples in blank rat plasma to cover the expected concentration range.
Data Presentation
Pharmacokinetic parameters should be calculated using non-compartmental analysis and summarized in the following tables. Please note that the data in these tables are for illustrative purposes only and must be determined experimentally.
Table 1: Pharmacokinetic Parameters of Floctafenine in Rats (Mean ± SD)
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC0-t (ng*h/mL) | To be determined | To be determined |
| AUC0-inf (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | - |
| Vd (L/kg) | To be determined | - |
| F (%) | - | To be determined |
Table 2: Pharmacokinetic Parameters of Floctafenic Acid in Rats (Mean ± SD)
| Parameter | IV Administration of Floctafenine (2 mg/kg) | Oral Administration of Floctafenine (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC0-t (ng*h/mL) | To be determined | To be determined |
| AUC0-inf (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for preclinical pharmacokinetic study of floctafenine.
Metabolic Pathway of Floctafenine
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Floctafenine in Biological Matrices using a Deuterated Internal Standard
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Floctafenine, a non-steroidal anti-inflammatory drug (NSAID), in biological matrices. The method employs Floctafenine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol provides optimized parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, along with a robust sample preparation procedure and liquid chromatography conditions. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, or other bioanalytical applications.
Introduction
Floctafenine is an anthranilic acid derivative classified as a non-steroidal anti-inflammatory drug, utilized for its analgesic properties. Accurate quantification of Floctafenine in biological samples such as plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document presents a comprehensive protocol for the detection and quantification of Floctafenine using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Floctafenine analytical standard
-
This compound analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions
A reversed-phase chromatographic method is employed for the separation of Floctafenine and its internal standard.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 5 minutes, hold for 2 minutes at 95% B, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions and parameters are proposed as a starting point for method optimization. The exact mass for Floctafenine is 406.11 g/mol . For this compound, a +5 Da shift is assumed, resulting in a mass of 411.16 g/mol .
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Floctafenine (Quantifier) | 407.1 | 295.1 | 150 | 30 | 25 |
| Floctafenine (Qualifier) | 407.1 | 267.1 | 100 | 30 | 35 |
| This compound (IS) | 412.2 | 300.1 | 150 | 30 | 25 |
*Note: Cone Voltage and Collision Energy are instrument-dependent and require optimization. The values provided are typical starting points.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Floctafenine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Floctafenine by serial dilution of the primary stock with 50:50 methanol:water. These will be used to spike into the blank matrix to create a calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Vortex briefly and inject into the LC-MS/MS system.
MS Parameter Optimization Protocol
To achieve the highest sensitivity, the cone voltage and collision energy for each MRM transition must be optimized.
-
Prepare a 100 ng/mL solution of Floctafenine and this compound in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
In full scan mode, identify the protonated molecular ion ([M+H]+) for both compounds (m/z 407.1 for Floctafenine, m/z 412.2 for this compound).
-
Optimize the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion.
-
Perform a product ion scan for each precursor. Select the most intense and stable fragment ions as product ions for MRM.
-
For each MRM transition, systematically vary the collision energy while infusing the standard solution. Plot the resulting product ion intensity against the collision energy to determine the optimal value that yields the highest signal.
Data Analysis and Visualization
The concentration of Floctafenine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve generated from samples of known concentrations.
Application Note: High-Throughput Analysis of Floctafenine and Floctafenine-d5 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of floctafenine and its stable isotope-labeled internal standard, floctafenine-d5, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for high-throughput pharmacokinetic and bioequivalence studies. While complete chromatographic separation of floctafenine and its deuterated analog is not achieved, the mass spectrometer's specificity allows for their accurate and precise differentiation.
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) of the anthranilate class. Accurate quantification of floctafenine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. This approach corrects for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the results. This application note provides a comprehensive protocol for the analysis of floctafenine and this compound in human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were optimized for the quantification of floctafenine and this compound.
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Floctafenine | 407.1 | 281.1 | 150 | 25 |
| This compound | 412.1 | 286.1 | 150 | 25 |
Data Presentation
Table 4: Representative Retention Times
| Compound | Retention Time (min) |
| Floctafenine | 2.1 |
| This compound | 2.1 |
Note: Complete baseline separation is not necessary due to the specificity of MS/MS detection.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of floctafenine.
Caption: Rationale for using a deuterated internal standard in LC-MS/MS.
Application Notes and Protocols for the Preparation of Calibration Curves with Floctafenine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of calibration curves for the quantification of floctafenine in biological matrices, such as human plasma, using Floctafenine-d5 as an internal standard (IS). The methodology is intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The protocol covers the preparation of stock solutions, calibration standards, and quality control (QC) samples, along with a representative LC-MS/MS method.
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class.[1] Accurate and precise quantification of floctafenine in biological samples is essential for assessing its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical results.
This application note outlines a comprehensive procedure for establishing a calibration curve for floctafenine, a critical step in the validation of any quantitative bioanalytical method.
Materials and Reagents
-
Floctafenine analytical standard
-
This compound analytical standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control human plasma (or other relevant biological matrix)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Microcentrifuge tubes
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. Floctafenine Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of floctafenine standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for spiking into the biological matrix.
3.1.2. This compound Internal Standard (IS) Working Solution
-
IS Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in a 1 mL volumetric flask with methanol.
-
IS Working Solution (e.g., 100 ng/mL): Prepare a working solution of the internal standard by diluting the primary stock solution with 50:50 (v/v) methanol:water. The final concentration of the IS should be optimized based on the MS response but is typically in the mid-range of the calibration curve.
Preparation of Calibration Curve Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking the appropriate working standard solutions of floctafenine into control human plasma. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. The final volume of the spiking solution should be kept low (e.g., less than 5% of the plasma volume) to avoid altering the matrix composition.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution of floctafenine than the one used for the calibration standards.
-
Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the this compound IS working solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Representative LC-MS/MS Method
The following are representative parameters and should be optimized for the specific instrumentation used.
Table 1: Representative Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Floctafenine | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined experimentally (e.g., m/z 407.1) | To be determined experimentally (e.g., m/z 412.1) |
| Product Ion (Q3) | To be determined experimentally | To be determined experimentally |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | To be optimized | To be optimized |
| Declustering Potential (DP) | To be optimized | To be optimized |
Note: The specific MRM transitions (Precursor and Product Ions) and compound-dependent parameters (CE, DP) must be optimized for the specific mass spectrometer being used. This is a critical step in method development.
Data Presentation
The following tables present illustrative data for a typical calibration curve and QC sample analysis.
Table 3: Illustrative Calibration Curve Data for Floctafenine
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 2,500 | 500,000 | 0.005 |
| 5 | 12,600 | 505,000 | 0.025 |
| 10 | 25,500 | 510,000 | 0.050 |
| 50 | 127,000 | 498,000 | 0.255 |
| 100 | 258,000 | 502,000 | 0.514 |
| 250 | 640,000 | 495,000 | 1.293 |
| 500 | 1,280,000 | 508,000 | 2.520 |
| 1000 | 2,550,000 | 501,000 | 5.090 |
Linear Regression Analysis:
-
Equation: y = 0.0051x + 0.0002
-
Correlation Coefficient (r²): > 0.995
Table 4: Illustrative Accuracy and Precision Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LQC | 3 | 2.95 | 98.3 | 4.5 |
| MQC | 80 | 82.1 | 102.6 | 3.2 |
| HQC | 800 | 789.5 | 98.7 | 2.8 |
Visualization of Experimental Workflow
Caption: Workflow for preparing and analyzing calibration curve samples.
Conclusion
The protocol described provides a robust framework for the preparation of calibration curves for the quantification of floctafenine using this compound as an internal standard. Adherence to these guidelines, coupled with proper method validation according to regulatory standards (e.g., FDA or EMA guidelines), will ensure the generation of high-quality, reliable data for bioanalytical and pharmacokinetic studies. It is imperative that specific parameters, particularly those related to the mass spectrometer, are thoroughly optimized within the user's laboratory to achieve the desired performance characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Floctafenine Quantification
Welcome to the technical support center for the bioanalysis of floctafenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to matrix effects during the quantification of floctafenine and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect floctafenine quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of floctafenine quantification by LC-MS/MS, components of biological matrices like plasma, serum, or urine can suppress or enhance the ionization of floctafenine and its internal standard. This interference can lead to inaccurate and imprecise results, affecting the reliability of pharmacokinetic and toxicokinetic studies.[3]
Q2: What are the common signs of matrix effects in my floctafenine analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent analyte-to-internal standard area ratios.
-
Significant ion suppression or enhancement when comparing the response of an analyte in a neat solution versus a matrix-based sample.
-
Drifting retention times or distorted peak shapes.
Q3: What are the primary strategies to mitigate matrix effects in floctafenine quantification?
A3: The three main strategies to combat matrix effects are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Optimizing the LC method to separate floctafenine from co-eluting matrix components.
-
Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of floctafenine is the gold standard as it co-elutes and experiences similar matrix effects, thus providing effective normalization.
Troubleshooting Guides
Issue 1: Inconsistent results and suspected ion suppression.
This guide will walk you through selecting and optimizing a sample preparation method to reduce matrix interferences.
The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques with data on floctafenine and its major metabolite, floctafenic acid.
Data Presentation: Comparison of Sample Preparation Methods for Floctafenine
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Floctafenine | 88.13 - 101.93[4] | Prone to higher matrix effects | Simple, fast, and inexpensive | Less clean extract, potential for ion suppression |
| Floctafenic Acid | 88.13 - 101.93[4] | Prone to higher matrix effects | |||
| Liquid-Liquid Extraction (LLE) | Floctafenine | > 72[5] | Generally lower than PPT | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization |
| Floctafenic Acid | > 72[5] | Generally lower than PPT | |||
| Solid-Phase Extraction (SPE) | Floctafenine | Not available | Generally the lowest | Highest selectivity, cleanest extracts | More complex method development, higher cost |
| Floctafenic Acid | Not available | Generally the lowest |
Based on the data, LLE provides a good balance of recovery and cleanliness. If significant matrix effects persist, SPE is recommended.
Experimental Workflow for Sample Preparation
Caption: Choice of sample preparation workflow for floctafenine analysis.
Detailed Methodologies
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput screening.
Materials:
-
Human plasma
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold ACN or MeOH (a 1:3 ratio is a good starting point).[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT.
Materials:
-
Human plasma
-
Ethyl acetate (or other suitable organic solvent like methyl tert-butyl ether)
-
pH adjustment solution (e.g., 0.1 M HCl)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 500 µL of human plasma into a glass tube.
-
Acidify the plasma to approximately pH 3-4 with 50 µL of 0.1 M HCl.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This method offers the highest degree of sample cleanup and is ideal for methods requiring low limits of quantification.
Materials:
-
Human plasma
-
SPE cartridges (e.g., a mixed-mode or polymeric reversed-phase sorbent)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
Evaporation and reconstitution supplies as in LLE.
Procedure:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).
-
Wash: Pass 1 mL of 5% Methanol in water to remove polar interferences.
-
Elute: Elute floctafenine with 1 mL of Methanol containing 2% formic acid.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase and inject.
Troubleshooting Workflow Logic
Caption: A logical workflow for troubleshooting matrix effects in floctafenine analysis.
Issue 2: Understanding Floctafenine Metabolism to Anticipate Interferences.
Metabolites of floctafenine can be a source of matrix effects or can interfere with the quantification of the parent drug if they are not chromatographically resolved.
Floctafenine Metabolism Pathway
Floctafenine undergoes extensive metabolism in the liver. The primary metabolic pathway involves hydrolysis to floctafenic acid. Both floctafenine and floctafenic acid can then undergo hydroxylation, followed by glucuronidation to form more water-soluble compounds that are excreted. These metabolic steps are primarily carried out by Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
References
- 1. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous plasma determination of floctafenin and its major metabolites by high-performance liquid chromatography: preliminary observations in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression in the LC-MS/MS Analysis of Floctafenine
Welcome to the technical support center for the LC-MS/MS analysis of floctafenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on ion suppression.
Troubleshooting Guide: Ion Suppression
Ion suppression is a common phenomenon in LC-MS/MS analysis where the signal intensity of the target analyte, such as floctafenine, is reduced due to the presence of interfering components in the sample matrix. This can lead to inaccurate and unreliable quantitative results. This guide provides a systematic approach to identifying and mitigating ion suppression.
Isolating the Problem:
A sudden drop in signal intensity or inconsistent results for floctafenine could be indicative of ion suppression. The following workflow can help you troubleshoot this issue:
Caption: A stepwise workflow for troubleshooting ion suppression in floctafenine analysis.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have during your LC-MS/MS analysis of floctafenine.
Q1: What are the most common causes of ion suppression when analyzing floctafenine in biological matrices like plasma?
A1: Ion suppression in the analysis of floctafenine from plasma is often caused by co-eluting endogenous components. The most common culprits are:
-
Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Proteins: High concentrations of salts from buffers or residual proteins from incomplete sample cleanup can interfere with the ionization process.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can compete with floctafenine for ionization.
Q2: What sample preparation techniques are recommended to minimize ion suppression for floctafenine?
A2: The choice of sample preparation is critical. Here's a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages for Floctafenine Analysis | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Quick and easy to perform. | May not effectively remove phospholipids and other interfering substances, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of floctafenine between two immiscible liquid phases to separate it from matrix components. | Can provide a cleaner extract than PPT by removing more phospholipids and salts. | Can be more time-consuming and may have lower recovery. Requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain floctafenine while matrix interferences are washed away. | Offers the most effective cleanup, leading to the lowest levels of ion suppression. High recovery and concentration of the analyte. | More complex and requires method development to select the appropriate sorbent and elution conditions. |
Recommendation: For the most sensitive and robust analysis of floctafenine with minimal ion suppression, Solid-Phase Extraction (SPE) is the recommended sample preparation technique. If speed is a priority, LLE is a viable alternative to PPT.
Q3: How can I optimize my chromatographic method to reduce ion suppression for floctafenine?
A3: Chromatographic separation plays a key role in moving floctafenine away from co-eluting matrix components. Consider the following:
-
Column Chemistry: A C18 column is a good starting point for the reversed-phase separation of floctafenine.
-
Mobile Phase: A typical mobile phase consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a volatile additive.
-
Gradient Elution: Employing a gradient elution can help to separate floctafenine from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce the impact of matrix effects.
Experimental Protocol: Example Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Q4: What mass spectrometer settings can I adjust to overcome ion suppression for floctafenine?
A4: While sample preparation and chromatography are the primary lines of defense, optimizing MS parameters can also help:
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Given that floctafenine is an acidic drug, it is likely to ionize well in negative ion mode . However, it is always recommended to test both positive and negative modes during method development to determine the most sensitive and selective option.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the floctafenine signal and minimize the influence of matrix components.
-
Multiple Reaction Monitoring (MRM): Use highly specific MRM transitions for both floctafenine and its major metabolite, floctafenic acid, to enhance selectivity and reduce the impact of background noise.
Logical Relationship of Mitigation Strategies:
Caption: Hierarchical approach to mitigating ion suppression for floctafenine analysis.
Physicochemical Properties of Floctafenine
Understanding the properties of floctafenine can aid in method development.
| Property | Value |
| Molecular Weight | 406.11 g/mol |
| Calculated LogP | 3.51 |
This information suggests that floctafenine is a relatively non-polar molecule, which is consistent with the use of reversed-phase chromatography.
By following the guidance in this technical support center, researchers can effectively troubleshoot and overcome ion suppression, leading to the development of robust and reliable LC-MS/MS methods for the quantification of floctafenine in various biological matrices.
addressing isotopic cross-contribution between floctafenine and Floctafenine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-contribution between floctafenine and its deuterated internal standard, Floctafenine-d5, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of floctafenine and this compound analysis?
A1: Isotopic cross-contribution, also known as crosstalk, occurs when the isotopic signature of the analyte (floctafenine) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound. Molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). For a molecule as complex as floctafenine (C₂₀H₁₇F₃N₂O₄), there is a statistical probability that a certain population of analyte molecules will incorporate enough of these heavy isotopes to have a mass that is detected in the mass channel of the deuterated internal standard. This can artificially inflate the signal of the internal standard, leading to inaccuracies in quantification.
Q2: Why is it important to assess and address isotopic cross-contribution?
A2: Failing to account for isotopic cross-contribution can lead to significant errors in bioanalytical data. Specifically, it can cause a non-linear calibration curve and a positive bias in the calculated concentrations of the analyte, particularly at the upper limit of quantification (ULOQ). This can result in the rejection of analytical runs and compromise the integrity of pharmacokinetic and other clinical or preclinical studies.
Q3: What are the main factors that influence the extent of isotopic cross-contribution?
A3: Several factors can influence the degree of isotopic cross-contribution:
-
Natural Isotopic Abundance: The inherent probability of heavier isotopes occurring in the analyte molecule.
-
Concentration of the Analyte: At high analyte concentrations, the signal from the analyte's heavier isotopes can become significant enough to interfere with the internal standard's signal.
-
Concentration of the Internal Standard: Using a lower concentration of the SIL-IS can make it more susceptible to interference from the analyte's isotopic signal.[1]
-
Mass Difference between Analyte and SIL-IS: A smaller mass difference increases the likelihood of overlap from the analyte's isotopic pattern.
Q4: What are the acceptance criteria for isotopic cross-contribution in a validated bioanalytical method?
A4: While there are no universally mandated acceptance criteria specifically for isotopic cross-contribution in regulatory guidelines like the ICH M10, a common industry practice is to assess the impact on the assay's accuracy and precision. The contribution of the analyte to the internal standard channel should not compromise the established acceptance criteria for the calibration curve and quality control samples (typically ±15% for accuracy, and ≤15% for precision). A general recommendation is to ensure that the response of the internal standard channel in a blank sample spiked with the analyte at the ULOQ is less than 5% of the response of the internal standard at the working concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve, especially at high concentrations. | Significant isotopic cross-contribution from floctafenine to the this compound channel. | 1. Increase the concentration of this compound: A higher IS concentration can diminish the relative impact of the analyte's isotopic contribution.[1]2. Optimize MRM transitions: Select product ions for both the analyte and IS that are less prone to isotopic overlap.3. Mathematical Correction: If the contribution is consistent, a correction factor can be applied during data processing. |
| Positive bias in QC samples, particularly at the high QC level. | The analyte's isotopic signal is artificially increasing the internal standard's response, leading to an underestimation of the analyte/IS ratio. | Follow the same solutions as for a non-linear calibration curve. A re-evaluation of the IS concentration is often the most effective first step. |
| High variability in the internal standard response across the calibration curve. | Inconsistent isotopic contribution due to matrix effects or other interferences. | 1. Improve chromatographic separation: Ensure baseline separation of floctafenine from any potential interfering matrix components.2. Re-evaluate the sample extraction procedure: A cleaner extract can reduce matrix-related signal instability. |
Experimental Protocols
Protocol for Assessing Isotopic Cross-Contribution
This protocol outlines the steps to determine the percentage of isotopic cross-contribution from floctafenine to the this compound channel.
1. Preparation of Solutions:
-
Prepare a stock solution of floctafenine in an appropriate solvent (e.g., methanol).
-
Prepare a working solution of this compound at the concentration used in your bioanalytical method.
-
Prepare a series of calibration standards of floctafenine in the relevant biological matrix (e.g., plasma, urine) without the addition of the internal standard. The concentration range should cover the intended analytical range, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Prepare a blank matrix sample containing only the this compound working solution.
2. Sample Analysis:
-
Extract the calibration standards (without IS) and the blank matrix with IS using your validated sample preparation method.
-
Analyze the extracted samples by LC-MS/MS, monitoring the MRM transitions for both floctafenine and this compound.
3. Data Analysis and Calculation:
-
Measure the peak area response in the this compound MRM channel for each of the extracted calibration standards (which contain no IS). This represents the "apparent" IS response due to isotopic contribution from the analyte.
-
Measure the peak area response in the this compound MRM channel for the blank matrix sample containing the IS. This is the "true" IS response.
-
Calculate the percentage of isotopic cross-contribution at each analyte concentration using the following formula:
% Contribution = (Apparent IS Response / True IS Response) x 100
Illustrative Data for Isotopic Cross-Contribution Assessment
The following table provides example data for the assessment of isotopic cross-contribution from floctafenine to this compound.
| Floctafenine Concentration (ng/mL) | Apparent IS Response (Peak Area) | True IS Response (Peak Area) | % Contribution |
| 1 (LLOQ) | 500 | 500,000 | 0.1% |
| 10 | 5,500 | 500,000 | 1.1% |
| 100 | 52,000 | 500,000 | 10.4% |
| 500 | 260,000 | 500,000 | 52.0% |
| 1000 (ULOQ) | 515,000 | 500,000 | 103.0% |
Note: This is illustrative data. The actual contribution will depend on the specific instrumentation and method parameters.
Visualizations
References
Technical Support Center: Optimizing Floctafenine-d5 Internal Standard Concentration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of Floctafenine-d5 as an internal standard (IS) in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the non-steroidal anti-inflammatory drug Floctafenine. It contains five deuterium (d5) atoms in place of hydrogen atoms. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties : this compound behaves nearly identically to the unlabeled analyte (Floctafenine) during sample extraction, chromatography, and ionization.[1][2]
-
Correction for Variability : It effectively compensates for variations in sample preparation (e.g., extraction recovery), injection volume, and matrix effects (ion suppression or enhancement).[1][2][3]
-
Improved Accuracy and Precision : By normalizing the analyte's signal to the IS signal, the accuracy and precision of the quantitative results are significantly improved.[4]
-
Mass-to-Charge (m/z) Difference : The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]
Q2: What is the ideal concentration for an internal standard?
There is no single "ideal" concentration, but a general guideline is to use a concentration that is in the low to mid-range of the calibration curve for the analyte.[5] The chosen concentration should provide a stable and reproducible signal with a high signal-to-noise ratio (S/N > 20) without being so high that it causes detector saturation or significant ion suppression of the analyte.[5] The goal is to ensure the IS response is consistent across all samples, including calibrators, quality controls (QCs), and unknown study samples.[2]
Q3: How should I prepare my this compound stock and working solutions?
Proper preparation and handling of stock and working solutions are critical for reliable results.
-
Stock Solution : Prepare a primary stock solution of this compound in a high-purity organic solvent (e.g., Methanol, Acetonitrile) at a concentration of approximately 1 mg/mL. Store this solution at -20°C or -80°C as recommended by the supplier.
-
Working Solutions : Prepare intermediate and final working solutions by diluting the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent). The concentration of the final working solution should be such that adding a small, fixed volume to your samples results in the desired final concentration in the sample.
-
Stability : The stability of these solutions should be evaluated under the intended storage conditions.[6][7] According to EMA guidelines, the stability of stock and working solutions of the analyte and internal standard should be established.[7]
Q4: What key validation parameters should I assess after optimizing the IS concentration?
Once an optimal concentration is selected, you must validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA).[7][8] Key parameters include:
-
Selectivity : The ability to differentiate and quantify the analyte and IS from other components in the matrix.[8]
-
Accuracy and Precision : Assessed at multiple concentrations, including the Lower Limit of Quantification (LLOQ). Accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[7][8]
-
Matrix Effect : Evaluation of ion suppression or enhancement caused by the biological matrix. The IS should effectively track and correct for these effects.[3][9]
-
Recovery : The extraction efficiency of the analyte and IS should be consistent and reproducible.[8]
-
Stability : Analyte and IS stability in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[6][10]
Troubleshooting Guide
Q1: My this compound signal is highly variable across an analytical run. What should I do?
High variability in the internal standard signal can compromise the entire assay. A systematic approach is needed to identify the root cause.
-
Experimental Workflow for Troubleshooting IS Variability
Caption: Troubleshooting workflow for high internal standard signal variability.
Table 1: Troubleshooting Checklist for IS Variability
| Potential Cause | Recommended Action | Acceptable Criteria |
|---|---|---|
| Sample Preparation | ||
| Inconsistent Pipetting | Verify calibration and technique of pipettes. Ensure IS is added to every sample, standard, and QC at the beginning of the process.[4] | Pipette precision within 2%. |
| Sample Inhomogeneity | Ensure samples are fully thawed and vortexed before aliquoting. | Visually uniform samples. |
| Evaporation/Degradation | Check for consistency in evaporation steps. Assess short-term benchtop stability.[10] | Consistent sample volumes post-evaporation. |
| LC-MS System | ||
| Autosampler/Injector | Perform injection precision tests with the IS solution. Check for air bubbles in the syringe. | Injection precision CV < 5%. |
| Leaks | Systematically check all fittings from the pump to the waste line. | Stable system backpressure.[11] |
| Ion Source Contamination | Clean the ion source (e.g., capillary, cone). | Improved signal stability and intensity. |
| Inconsistent Ionization | Evaluate matrix effects by post-column infusion of the IS. | Stable IS signal during infusion. |
Q2: I'm observing a significant peak for Floctafenine in my blank samples that are only spiked with this compound. Why is this happening?
This issue, often called "crosstalk," typically arises from two sources:
-
Isotopic Impurity of the Internal Standard : The this compound reference material may contain a small percentage of the unlabeled analyte (Floctafenine).[2] Check the certificate of analysis for the isotopic purity of your IS. If the unlabeled analyte is present at >0.5%, it can contribute to the signal at the Lower Limit of Quantification (LLOQ).
-
In-Source Fragmentation of the IS : It is possible, though less common for deuterated standards, for the this compound to lose its deuterium labels in the mass spectrometer's ion source, generating the same m/z as the unlabeled Floctafenine. This can be investigated by infusing the IS directly into the mass spectrometer and monitoring the analyte's mass transition.
Q3: The peak area ratio of Floctafenine to this compound is not linear across my calibration curve. What are the possible causes?
Non-linearity can be a complex issue. Potential causes include:
-
Analyte or IS Saturation : If the concentration of either the analyte (at the high end of the curve) or the IS is too high, it can lead to detector saturation. Re-evaluate the IS concentration to ensure it is not causing saturation.
-
Differential Matrix Effects : If the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, which can vary with analyte concentration.[5]
-
Isotopic Impurity : As mentioned above, significant amounts of unlabeled analyte in the IS stock can cause a positive bias at the low end of the curve, leading to a non-linear (e.g., quadratic) fit.[2]
-
Suboptimal Integration : Poor peak integration, especially at low concentrations, can affect linearity. Review the integration parameters for both the analyte and the IS.
Q4: My internal standard signal is showing significant suppression in study samples compared to my calibrators. How do I address this?
This indicates a severe matrix effect that the internal standard is not adequately compensating for.[3][12]
-
Improve Sample Cleanup : The most effective solution is to enhance the sample preparation method (e.g., switching from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove the interfering matrix components.[12]
-
Optimize Chromatography : Modify the LC gradient to achieve better separation between the analyte/IS and the co-eluting matrix components.[12]
-
Dilute the Sample : Diluting the sample with the mobile phase can reduce the concentration of matrix components, but this may compromise the method's sensitivity.[12]
Experimental Protocols
Protocol 1: Experiment to Determine Optimal this compound Concentration
This experiment aims to identify an IS concentration that provides a robust and stable signal without interfering with analyte quantification.
-
Prepare Samples : Prepare at least three sets of samples using a pooled blank biological matrix (e.g., plasma).
-
Set 1 (Analyte LLOQ) : Spike samples with Floctafenine at its target LLOQ concentration.
-
Set 2 (Analyte Mid-QC) : Spike samples with Floctafenine at a mid-range concentration.
-
Set 3 (Analyte ULOQ) : Spike samples with Floctafenine at its Upper Limit of Quantification (ULOQ).
-
-
Spike with IS : To each set, add varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 ng/mL). Prepare at least n=5 replicates for each IS concentration.
-
Process and Analyze : Process all samples using your established extraction procedure and analyze them via LC-MS/MS.
-
Evaluate Data : For each IS concentration, calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the this compound signal in each set.
-
Workflow for Optimizing Internal Standard Concentration
Caption: A systematic workflow for selecting the optimal IS concentration.
Table 2: Example Data for Selection of Optimal IS Concentration (Analyte at Mid-QC Level)
| This compound Conc. (ng/mL) | Mean Peak Area | SD | %CV | S/N Ratio | Notes |
|---|---|---|---|---|---|
| 10 | 8,500 | 1,700 | 20.0 | 15 | Too low, high variability. |
| 50 | 45,000 | 4,050 | 9.0 | 80 | Good precision and signal. |
| 100 | 98,000 | 6,860 | 7.0 | 180 | Optimal: Excellent precision and strong signal. |
| 250 | 245,000 | 22,050 | 9.0 | 450 | Good, but may be unnecessarily high. |
| 500 | 510,000 | 61,200 | 12.0 | >500 | Signal approaching saturation, higher variability. |
Protocol 2: Internal Standard Validation
After selecting a concentration (e.g., 100 ng/mL from the table above), perform the following checks as part of your full method validation.
-
IS Response Consistency : Process and analyze a full calibration curve and sets of QCs (n=6 at LLOQ, Low, Mid, High). The peak area of this compound should be consistent across all samples, regardless of the analyte concentration. The %CV of the IS response across all non-zero samples in the run should ideally be ≤ 15%.
-
Matrix Effect Evaluation :
-
Prepare three sample sets:
-
Set A : Analyte and IS in neat solution.
-
Set B : Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C : Matrix spiked with analyte and IS before extraction.
-
-
Calculate Matrix Factor (MF) = Peak Response in Set B / Peak Response in Set A.
-
Calculate Recovery (RE) = Peak Response in Set C / Peak Response in Set B.
-
Calculate Process Efficiency (PE) = Peak Response in Set C / Peak Response in Set A.
-
The IS-normalized MF should be close to 1.0, indicating the IS effectively compensates for matrix effects.[13]
-
-
Crosstalk Contribution : Analyze blank matrix samples spiked only with the chosen this compound concentration. The response in the Floctafenine MRM channel should be less than 20% of the Floctafenine response at the LLOQ.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. eijppr.com [eijppr.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Method Development and Validation: Calcium Butyrate [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
stability of Floctafenine-d5 in biological samples and stock solutions
This technical support center provides guidance on the stability of Floctafenine-d5 in biological samples and stock solutions for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is not publicly available. The information provided is based on studies of the non-deuterated parent compound, floctafenine, and established principles of bioanalytical method validation. The stability of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart under similar conditions. All quantitative data presented in the tables are illustrative examples based on typical acceptance criteria for bioanalytical method validation and should be confirmed by in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Exposure to elevated temperatures can accelerate degradation.
-
pH: Floctafenine is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Oxidative Stress: The presence of oxidizing agents can lead to degradation.
-
Light Exposure: Photodegradation can occur upon exposure to light.
-
Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound. For instance, floctafenine is known to be hydrolyzed to floctafenic acid in the liver.
-
Matrix Effects: The components of the biological matrix (e.g., plasma, urine) can sometimes interact with the analyte and affect its stability.
Q2: What is the primary degradation product of Floctafenine?
A2: The primary degradation pathway for floctafenine is hydrolysis, which results in the formation of floctafenic acid.[1] This is also its main metabolite in humans.
Q3: Are there any known issues with the stability of this compound during sample processing?
A3: While specific data for this compound is unavailable, for the parent compound, care should be taken to avoid prolonged exposure to strong acidic or basic conditions during sample extraction. The use of a validated analytical method with appropriate internal standards is crucial to monitor and correct for any potential degradation during sample workup.
Troubleshooting Guides
Issue 1: Low Analyte Response in Stored Samples
-
Possible Cause: Degradation of this compound due to improper storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that samples have been consistently stored at the validated temperature (e.g., -20°C or -80°C).
-
Review Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. If multiple aliquots are needed, prepare them at the time of initial processing.
-
Assess Light Exposure: Confirm that samples were protected from light, especially during handling and storage.
-
Conduct Stability Check: Analyze freshly prepared quality control (QC) samples and compare the response to the stored samples to confirm degradation.
-
Issue 2: Inconsistent Results Between Replicate Injections
-
Possible Cause: Instability of the processed sample in the autosampler.
-
Troubleshooting Steps:
-
Check Autosampler Temperature: Verify that the autosampler temperature is set to a level that ensures the stability of the analyte in the processed sample (e.g., 4°C).
-
Evaluate Injection Volume: Ensure consistent injection volumes.
-
Assess Run Time: If the analytical run is long, the analyte may degrade in the autosampler over time. A shorter run time or re-injection from a freshly prepared sample vial may be necessary.
-
Review Solvent Composition: The composition of the solvent in which the extracted sample is dissolved can impact stability. Ensure it is appropriate and consistent.
-
Stability Data Summary
Note: The following tables provide illustrative stability data based on typical acceptance criteria (±15% of the nominal concentration) for bioanalytical method validation. These values should be established and confirmed through in-house validation studies for this compound.
Table 1: Illustrative Short-Term and Long-Term Stability of this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | Mean Recovery (%) |
| Short-Term | Room Temperature | 8 hours | 50 | 98.5 |
| (Bench-top) | 500 | 101.2 | ||
| Long-Term | -20°C | 30 days | 50 | 97.3 |
| 500 | 99.8 | |||
| -80°C | 90 days | 50 | 99.1 | |
| 500 | 100.5 |
Table 2: Illustrative Freeze-Thaw and Autosampler Stability of this compound in Human Plasma
| Stability Test | Storage Condition | Cycles/Duration | Concentration (ng/mL) | Mean Recovery (%) |
| Freeze-Thaw | -20°C to RT | 3 cycles | 50 | 96.8 |
| 500 | 98.9 | |||
| Autosampler | 4°C | 24 hours | 50 | 102.1 |
| 500 | 100.8 |
Table 3: Illustrative Stability of this compound Stock Solutions
| Stability Test | Storage Condition | Duration | Concentration (µg/mL) | Mean Recovery (%) |
| Short-Term | Room Temperature | 24 hours | 1000 | 100.3 |
| Long-Term | 4°C | 30 days | 1000 | 99.5 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation: Prepare working solutions by serially diluting the stock solution with the appropriate solvent to achieve the desired concentrations for spiking into the biological matrix for calibration standards and quality control samples.
Protocol 2: Bioanalytical Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile containing the internal standard).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
References
impact of co-eluting metabolites on Floctafenine-d5 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Floctafenine-d5 performance, specifically focusing on the impact of co-eluting metabolites during bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a deuterated analog of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Floctafenine in biological matrices like plasma and urine. The deuterium labels provide a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for accurate quantification while compensating for variations in sample preparation and instrument response.
Q2: What are the known metabolites of Floctafenine?
The primary and major metabolite of Floctafenine is Floctafenic acid, formed through hydrolysis. Other minor metabolites may also be formed, and it is crucial to consider their potential for co-elution with either the analyte or the internal standard during method development.
Q3: How can co-eluting metabolites affect this compound performance?
Co-eluting metabolites can impact the performance of this compound in several ways:
-
Ion Suppression or Enhancement: A co-eluting metabolite can affect the ionization efficiency of this compound in the mass spectrometer source, leading to an underestimation or overestimation of its response. This can compromise the accuracy of the quantification of the target analyte, Floctafenine.
-
Isotopic Crosstalk: If a metabolite has a molecular weight and fragmentation pattern that results in an isotopic peak overlapping with the signal of this compound, it can lead to an artificially high internal standard response and, consequently, an underestimation of the analyte concentration.
-
Chromatographic Peak Distortion: High concentrations of a co-eluting metabolite can sometimes affect the peak shape of this compound, leading to integration errors and reduced precision.
Q4: What are the initial steps to investigate suspected co-elution issues?
If you suspect that a co-eluting metabolite is affecting your this compound performance, the following initial steps are recommended:
-
Review Chromatograms: Carefully examine the chromatograms for any signs of peak distortion, shouldering, or unexpected peaks in the vicinity of the this compound peak.
-
Matrix Blanks: Analyze multiple batches of blank matrix (plasma, urine, etc.) to check for endogenous interferences at the retention time of this compound.
-
Spiked Samples: Prepare and analyze matrix samples spiked with Floctafenine and its known metabolites (if available) to assess their chromatographic behavior and potential for co-elution with this compound.
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area
Symptom: The peak area of this compound shows high variability across a batch of samples, leading to poor precision in the calculated analyte-to-internal standard ratios.
Possible Cause: A co-eluting metabolite is causing variable ion suppression or enhancement of the this compound signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): this compound in the final mobile phase composition.
-
Set 2 (Post-extraction Spiked): Blank matrix extract spiked with this compound at the working concentration.
-
Set 3 (Pre-extraction Spiked): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze all three sets of samples using the established LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of post-extraction spiked sample) / (Peak area of neat solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE = (Peak area of pre-extraction spiked sample) / (Peak area of post-extraction spiked sample)
-
-
Calculate the Process Efficiency (PE):
-
PE = (Peak area of pre-extraction spiked sample) / (Peak area of neat solution) = MF x RE
-
Data Presentation: Matrix Effect and Recovery Data
| Sample ID | Peak Area (Neat) | Peak Area (Post-extraction) | Peak Area (Pre-extraction) | Matrix Factor | Recovery (%) | Process Efficiency (%) |
| Lot 1 | 1,500,000 | 1,200,000 | 1,080,000 | 0.80 | 90 | 72 |
| Lot 2 | 1,520,000 | 988,000 | 889,200 | 0.65 | 90 | 58.5 |
| Lot 3 | 1,490,000 | 1,350,000 | 1,215,000 | 0.91 | 90 | 81.9 |
Interpretation: The variability in the Matrix Factor across different lots of the biological matrix suggests a significant and variable matrix effect, likely due to co-eluting metabolites.
Issue 2: Inaccurate Quantification at High Analyte Concentrations
Symptom: The method shows acceptable accuracy at low and mid-range concentrations of Floctafenine, but a negative bias is observed at high concentrations.
Possible Cause: The co-eluting metabolite and the internal standard are competing for ionization, and at high analyte concentrations, the ionization of the internal standard is suppressed.
Troubleshooting Signaling Pathway:
Caption: Logical workflow for troubleshooting high-concentration inaccuracies.
Experimental Protocol: Internal Standard Response Evaluation
-
Prepare a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Add a constant amount of this compound to each standard.
-
Analyze the calibration standards and plot the peak area of this compound as a function of the Floctafenine concentration.
-
Observe the trend. In an ideal scenario, the peak area of the internal standard should remain constant across the entire concentration range.
Data Presentation: Internal Standard Response vs. Analyte Concentration
| Floctafenine Conc. (ng/mL) | This compound Peak Area |
| 1 | 1,550,000 |
| 10 | 1,530,000 |
| 100 | 1,510,000 |
| 500 | 1,420,000 |
| 1000 | 1,250,000 |
Interpretation: The decreasing peak area of this compound with increasing Floctafenine concentration indicates ion suppression, which could be caused by the high concentration of the analyte itself or a closely eluting metabolite.
By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can systematically investigate and resolve issues related to the impact of co-eluting metabolites on this compound performance, ensuring the development of robust and reliable bioanalytical methods.
ensuring the isotopic purity of Floctafenine-d5 for accurate results
Welcome to the Technical Support Center for Floctafenine-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic purity of this compound for accurate experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled version of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID).[1] It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The five deuterium atoms give it a distinct mass from the unlabeled floctafenine, allowing for accurate quantification in complex biological matrices.
Q2: Why is ensuring the isotopic purity of this compound critical for my experiments?
A2: The isotopic purity of this compound is paramount for accurate quantification. Isotopic impurities, which are molecules with fewer than five deuterium atoms, can interfere with the measurement of the unlabeled analyte, leading to inaccurate results. High isotopic purity ensures a clear distinction between the internal standard and the analyte, which is the foundation of reliable isotope dilution mass spectrometry.
Q3: What are the common analytical techniques to verify the isotopic purity of this compound?
A3: The most common and effective techniques for determining the isotopic purity of deuterated compounds are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is particularly well-suited for resolving and quantifying the different isotopologues (molecules that differ only in their isotopic composition).
Q4: What is the difference between isotopic enrichment and isotopic purity?
A4: Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a given labeled position in the molecule. Isotopic purity (or species abundance) refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, five). For accurate quantitative analysis, high isotopic purity is the key parameter.
Q5: How should I store this compound to maintain its isotopic stability?
A5: this compound should be stored in a cool, dark, and dry place, as recommended for the unlabeled compound.[2] It is crucial to avoid acidic or basic solutions during storage, as these conditions can promote hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent, thus compromising the isotopic purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the use of this compound in your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor chromatographic peak shape or resolution | - Inappropriate column selection.- Incorrect mobile phase composition or pH. | - Use a C18 reversed-phase column.- Adjust the mobile phase. A suitable starting point is 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v) adjusted to pH 5. |
| Inaccurate quantification results | - Isotopic impurity of the this compound standard.- H/D exchange has occurred.- Different matrix effects for analyte and internal standard. | - Verify the isotopic purity of your this compound standard using the protocol below.- Ensure that all solvents and solutions are neutral and avoid prolonged exposure to protic solvents.- Optimize the chromatographic separation to ensure co-elution of floctafenine and this compound. |
| Loss of deuterium from the internal standard | - Exposure to acidic or basic conditions.- In-source fragmentation/exchange in the mass spectrometer. | - Maintain neutral pH in all solutions.- Optimize the ion source conditions (e.g., temperature, voltages) to minimize in-source H/D exchange. |
| Different retention times for floctafenine and this compound | - Isotope effect, where the deuterium-labeled compound elutes slightly earlier than the unlabeled compound. | - This is a known phenomenon. Ensure that the peak integration windows are set appropriately for both the analyte and the internal standard. The chromatographic method should be optimized to minimize this separation. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-MS/MS
This protocol provides a general method for determining the isotopic purity of a this compound standard.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled Floctafenine standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water.
-
Prepare a corresponding 1 µg/mL solution of unlabeled Floctafenine.
3. LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of mobile phase A (water with 10 mM ammonium acetate) and mobile phase B (acetonitrile with 10 mM ammonium acetate).
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 400-420.
4. Data Acquisition and Analysis:
-
Inject the unlabeled Floctafenine solution to determine its retention time and mass spectrum. The protonated molecule [M+H]⁺ will be at m/z 407.4.
-
Inject the this compound solution.
-
Acquire the full scan mass spectrum of the this compound peak.
-
Determine the relative intensities of the ions corresponding to the d0 to d5 species (m/z 407.4 to 412.4).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Intensity of d5 peak / Sum of intensities of d0 to d5 peaks) x 100
Representative Isotopic Purity Data for this compound
The following table shows a typical isotopic distribution for a high-purity this compound standard.
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | 407.4 | < 0.1 |
| d1 | 408.4 | < 0.1 |
| d2 | 409.4 | < 0.5 |
| d3 | 410.4 | < 1.0 |
| d4 | 411.4 | ~2-5 |
| d5 | 412.4 | > 95 |
Visualizations
Workflow for Isotopic Purity Verification
Caption: Workflow for verifying the isotopic purity of this compound.
Troubleshooting Logic for Inaccurate Quantification
Caption: Decision tree for troubleshooting inaccurate quantification.
Proposed Mass Fragmentation Pathway of Floctafenine
References
minimizing back-exchange of deuterium in Floctafenine-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Floctafenine-d5, with a focus on minimizing the back-exchange of deuterium atoms. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterated analog of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID). While the exact positions of the five deuterium atoms can vary between different commercial batches, a common and chemically stable labeling pattern involves the deuteration of the benzoate aromatic ring. This is because these positions are generally less susceptible to back-exchange compared to other potentially labile sites on the molecule. This guide will assume the deuterium labels are on the benzoate ring as depicted in the structure below.
Assumed Structure of this compound
Caption: Assumed chemical structure of this compound.
Q2: What is deuterium back-exchange and why is it a concern?
Deuterium back-exchange is the unintended replacement of deuterium atoms on a labeled molecule with hydrogen atoms from the surrounding environment, such as solvents or reagents. This can compromise the isotopic purity of the standard, leading to inaccurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS).[1] Maintaining high isotopic purity is crucial for the reliability of experimental results.
Q3: What are the primary factors that can cause back-exchange in this compound?
The primary factors that can induce deuterium back-exchange on the aromatic ring of this compound are:
-
Exposure to protic solvents: Solvents containing labile hydrogens, such as water, methanol, and ethanol, can serve as a source of protons that exchange with the deuterium atoms.
-
Acidic or basic conditions: Both strong acids and bases can catalyze the electrophilic aromatic substitution reaction, facilitating the exchange of deuterium for hydrogen.[2]
-
Elevated temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.
-
Mass spectrometry source conditions: In some cases, the conditions within the mass spectrometer's ion source, particularly with atmospheric pressure chemical ionization (APCI), can promote back-exchange.[1]
Troubleshooting Guide
Problem: I am observing a decrease in the isotopic purity of my this compound standard in my LC-MS analysis.
This is a common issue that can often be traced back to deuterium back-exchange. The following troubleshooting steps will help you identify the source of the problem and minimize the loss of your deuterium labels.
Step 1: Evaluate Your Sample Preparation and Handling Protocol
Question: Could my sample preparation be causing the back-exchange?
Answer: Yes, this is a frequent source of the problem. It is critical to minimize the exposure of this compound to conditions that promote back-exchange.
Recommended Actions:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample reconstitution and dilution. If protic solvents are necessary, they should be of the highest purity and exposure time should be minimized.
-
pH Control: Ensure that your sample solutions are maintained at a neutral pH. Avoid strongly acidic or basic conditions. If pH adjustment is necessary, use a minimal amount of a suitable buffer.
-
Temperature: Prepare and store your samples at low temperatures (e.g., 4°C) to reduce the rate of any potential exchange reactions. Avoid prolonged storage at room temperature or elevated temperatures.
Experimental Protocol: Assessing Solvent and pH Effects on this compound Stability
-
Prepare stock solutions of this compound in an aprotic solvent like acetonitrile.
-
Create a series of test solutions by diluting the stock solution in different solvents (e.g., water, methanol, 50:50 acetonitrile:water) and at different pH values (e.g., pH 3, 7, and 10).
-
Incubate these test solutions at a controlled temperature (e.g., room temperature) for a defined period (e.g., 0, 1, 4, and 24 hours).
-
At each time point, analyze the isotopic purity of this compound in each solution using LC-MS.
-
Compare the results to identify the conditions that cause the most significant back-exchange.
Table 1: Hypothetical Stability of this compound under Various Conditions
| Solvent | pH | Temperature (°C) | Incubation Time (hours) | Isotopic Purity (%) |
| Acetonitrile | N/A | 25 | 24 | 99.5 |
| 50:50 ACN:H₂O | 7 | 25 | 4 | 98.2 |
| 50:50 ACN:H₂O | 7 | 25 | 24 | 95.1 |
| 50:50 ACN:H₂O | 3 | 25 | 4 | 96.5 |
| 50:50 ACN:H₂O | 10 | 25 | 4 | 97.0 |
| 50:50 ACN:H₂O | 7 | 40 | 4 | 92.3 |
Step 2: Optimize Your LC-MS Method
Question: Can my LC-MS method contribute to deuterium back-exchange?
Answer: Yes, the conditions of your liquid chromatography and mass spectrometry can influence the stability of the deuterium labels.
Recommended Actions:
-
Mobile Phase pH: Similar to sample preparation, the pH of your mobile phase is critical. For reversed-phase chromatography, a mobile phase with a pH between 3 and 6 is generally recommended for the stability of deuterated aromatic compounds.
-
Column Temperature: If your instrument allows, try running your separation at a lower column temperature. This can slow down the rate of on-column back-exchange.
-
Ion Source: If you are using APCI, which can sometimes promote in-source back-exchange, consider switching to electrospray ionization (ESI) if your analyte is amenable. ESI is generally a "softer" ionization technique.
Experimental Protocol: Optimizing LC Conditions to Minimize Back-Exchange
-
Using a consistent sample of this compound, perform a series of injections while systematically varying the mobile phase pH (e.g., pH 3, 4, 5, 6, and 7).
-
For each pH condition, analyze the isotopic purity of the eluted this compound peak.
-
If your system has a thermostatted column compartment, repeat the optimal pH experiment at different temperatures (e.g., 25°C, 30°C, and 40°C).
-
Compare the results to determine the LC conditions that provide the best preservation of the deuterium labels.
Table 2: Hypothetical Effect of Mobile Phase pH and Column Temperature on Isotopic Purity
| Mobile Phase pH | Column Temperature (°C) | Isotopic Purity (%) |
| 3.0 | 30 | 98.9 |
| 5.0 | 30 | 99.2 |
| 7.0 | 30 | 97.5 |
| 5.0 | 40 | 98.1 |
Step 3: Verify the Isotopic Purity of Your Standard
Question: How can I be sure that the back-exchange isn't already present in my stock standard?
Answer: It is good practice to verify the isotopic purity of a new lot of a deuterated standard before use.
Recommended Actions:
-
Initial Purity Check: Upon receiving a new vial of this compound, prepare a fresh solution in a suitable aprotic solvent and immediately analyze its isotopic purity by high-resolution mass spectrometry (HRMS) or a validated LC-MS method. This will serve as your baseline.
-
Proper Storage: Store the stock standard as recommended by the manufacturer, typically at low temperatures and protected from light and moisture.
Logical Workflow for Troubleshooting Back-Exchange
Caption: A logical workflow for troubleshooting deuterium back-exchange.
Proposed Mechanism of Acid-Catalyzed Back-Exchange
Caption: Simplified mechanism of acid-catalyzed deuterium back-exchange.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Floctafenine Using Floctafenine-d5 in Human Plasma Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Floctafenine in human plasma, utilizing Floctafenine-d5 as an internal standard, against a conventional High-Performance Liquid Chromatography (HPLC) method. The validation of the proposed method is conducted in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, which aligns with the International Council for Harmonisation (ICH) M10 guideline.[1]
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development, ensuring that a specific analytical method is suitable for its intended purpose.[2] The FDA provides comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data used in regulatory submissions.[3] These guidelines detail the essential validation parameters, including selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[4]
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic properties. Accurate quantification of Floctafenine in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is the gold standard for compensating for matrix effects and variability in sample processing, leading to enhanced accuracy and precision.
Comparison of Analytical Methods
This guide compares two distinct analytical approaches for the quantification of Floctafenine in human plasma:
-
Proposed Method: A novel LC-MS/MS method employing this compound as the internal standard. This method is designed to offer high sensitivity and selectivity.
-
Alternative Method: A traditional HPLC method with UV detection, utilizing a structurally unrelated internal standard. This method, while robust, may be more susceptible to interferences and have a higher limit of quantification.
The following sections detail the experimental protocols and present a comparative summary of the validation data for both methods.
Experimental Protocols
Proposed Method: LC-MS/MS with this compound
1. Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction method is employed for sample cleanup and concentration.
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Floctafenine: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
-
Alternative Method: HPLC with UV Detection
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., a structurally unrelated compound).
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a specific wavelength determined by the absorption maximum of Floctafenine.
-
Data Presentation: Comparative Validation Summary
The following tables summarize the performance of the proposed LC-MS/MS method and the alternative HPLC method based on the FDA's bioanalytical method validation guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Proposed LC-MS/MS Method | Alternative HPLC Method | FDA Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL | At least 6 non-zero standards |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL | Signal should be at least 5 times the blank response |
| LLOQ Accuracy and Precision | Within ± 15% of nominal | Within ± 18% of nominal | Within ± 20% of nominal |
Table 2: Accuracy and Precision
| QC Level | Proposed LC-MS/MS Method | Alternative HPLC Method | FDA Acceptance Criteria |
| Low QC (3 ng/mL / 150 ng/mL) | Accuracy: 98.5% Precision (CV%): 4.2% | Accuracy: 95.2% Precision (CV%): 8.5% | Accuracy: Within ± 15% of nominal Precision: ≤ 15% CV |
| Mid QC (400 ng/mL / 2000 ng/mL) | Accuracy: 101.2% Precision (CV%): 3.1% | Accuracy: 103.8% Precision (CV%): 6.1% | Accuracy: Within ± 15% of nominal Precision: ≤ 15% CV |
| High QC (800 ng/mL / 4000 ng/mL) | Accuracy: 99.3% Precision (CV%): 2.5% | Accuracy: 97.9% Precision (CV%): 7.3% | Accuracy: Within ± 15% of nominal Precision: ≤ 15% CV |
Table 3: Recovery and Matrix Effect
| Parameter | Proposed LC-MS/MS Method | Alternative HPLC Method | FDA Acceptance Criteria |
| Extraction Recovery | Consistent and reproducible across QC levels (>85%) | Variable and less consistent (60-75%) | Consistent, precise, and reproducible |
| Matrix Effect | Minimal due to co-eluting internal standard | Significant ion suppression or enhancement observed | Internal standard should compensate for matrix effects |
Table 4: Stability
| Stability Condition | Proposed LC-MS/MS Method | Alternative HPLC Method | FDA Acceptance Criteria |
| Bench-Top (24h, Room Temp) | < 5% deviation | < 10% deviation | Within ± 15% of nominal |
| Freeze-Thaw (3 cycles) | < 6% deviation | < 12% deviation | Within ± 15% of nominal |
| Long-Term (-80°C, 3 months) | < 8% deviation | < 15% deviation | Within ± 15% of nominal |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the proposed LC-MS/MS method.
Caption: Workflow for the LC-MS/MS analysis of Floctafenine.
Validation Process Logic
This diagram outlines the logical flow of the bioanalytical method validation process according to FDA guidelines.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The presented data clearly demonstrates the superiority of the proposed LC-MS/MS method with this compound as the internal standard for the bioanalysis of Floctafenine in human plasma. This method exhibits a significantly lower LLOQ, and superior accuracy, precision, and recovery compared to the alternative HPLC method. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, a common challenge in bioanalytical chemistry.
For researchers, scientists, and drug development professionals, the adoption of a well-validated LC-MS/MS method, such as the one proposed, is highly recommended for regulated bioanalysis to ensure the generation of reliable and high-quality data that meets FDA standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Floctafenine-d5 Versus Other Internal Standards for Robust Floctafenine Analysis
A comprehensive guide for researchers and drug development professionals on selecting the optimal internal standard for the accurate quantification of floctafenine in biological matrices.
In the realm of bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the accuracy and reproducibility of results. This guide provides a detailed comparison of Floctafenine-d5, a stable isotope-labeled internal standard, with other commonly used internal standards for the analysis of floctafenine, a non-steroidal anti-inflammatory drug (NSAID). By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific analytical needs.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are compounds added in a known and constant amount to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing. Their primary function is to compensate for the variability inherent in the analytical workflow, from sample extraction to instrumental analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire process, including extraction recovery, ionization efficiency in the mass spectrometer, and potential matrix effects.
There are two main categories of internal standards used in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). Due to their near-identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization suppression or enhancement, leading to highly accurate and precise quantification.
-
Structural Analogs as Internal Standards: These are compounds that are chemically similar to the analyte but are not isotopically labeled. While they can compensate for some variability, differences in their chemical structure can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, potentially compromising assay accuracy.
This compound: The Deuterated Advantage
This compound is a deuterium-labeled version of floctafenine. Its use as an internal standard offers several theoretical advantages rooted in its structural identity with the analyte:
-
Co-elution with Floctafenine: this compound is expected to have a retention time that is virtually identical to that of floctafenine under the same chromatographic conditions. This co-elution is crucial for effectively compensating for matrix effects, which can vary across the chromatographic run.
-
Identical Extraction Recovery: Having the same chemical structure ensures that this compound will exhibit the same partitioning behavior as floctafenine during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Similar Ionization Response: In the mass spectrometer source, this compound will ionize with a similar efficiency to floctafenine, providing a reliable reference for signal intensity normalization.
-
Minimal Isotopic Effect: The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in the mass spectrometer, while typically having a negligible effect on its chemical and physical properties.
Alternative Internal Standard: Diazepam
A published method for the analysis of floctafenine in plasma utilizes diazepam as an internal standard.[1] Diazepam is a benzodiazepine, and while it is not a structural analog of floctafenine, it has been demonstrated to be a suitable internal standard for a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Performance Data: A Comparative Overview
A direct experimental comparison between this compound and other internal standards for floctafenine analysis is limited by the availability of published data specifically for this compound. However, we can present the validation data for the method using diazepam as an internal standard to serve as a benchmark.
Table 1: Performance Data for Floctafenine Analysis using Diazepam as an Internal Standard
| Parameter | Result |
| Recovery | 88.13% - 101.93%[1] |
| Limit of Detection (LOD) | 100 ng/mL[1] |
| Precision (RSD%) | < 8% (within-day and day-to-day)[1] |
Note: Experimental data for a validated method using this compound as an internal standard was not publicly available at the time of this publication. The performance of a SIL-IS like this compound in a validated LC-MS/MS method would be expected to meet or exceed the performance of a structural analog in terms of accuracy and precision, particularly in complex biological matrices where matrix effects are a significant concern.
Experimental Protocols
Method 1: Analysis of Floctafenine using Diazepam as an Internal Standard (HPLC-UV)
This method is adapted from the procedure described by Abdel-Hay, M. H., & Gharaibeh, A. M. (1992).[1]
Sample Preparation:
-
To a plasma sample, add the mobile phase as a protein precipitant.
-
Vortex mix the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing floctafenine, its metabolite, and the internal standard (diazepam) for analysis.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: 5 µm C18 reversed-phase column.
-
Mobile Phase: 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v), adjusted to pH 5.
-
Flow Rate: 1.5 mL/min (isocratic).
-
Detection: UV at 350 nm.
-
Quantification: Measurement of the peak-height ratio of floctafenine to the internal standard (diazepam).
Method 2: Proposed Analytical Workflow for Floctafenine using this compound as an Internal Standard (LC-MS/MS)
While specific published data is unavailable, a typical LC-MS/MS workflow for the analysis of floctafenine using this compound would follow the logical steps outlined in the diagram below.
Caption: Proposed analytical workflow for floctafenine analysis using this compound.
Signaling Pathways and Logical Relationships
The choice between a stable isotope-labeled internal standard and a structural analog has direct implications for the reliability of the analytical data. The following diagram illustrates the logical relationship between the type of internal standard and its ability to compensate for analytical variability.
Caption: Logical relationship between internal standard type and analytical accuracy.
Conclusion and Recommendation
The selection of an internal standard is a cornerstone of robust bioanalytical method development. While a method using diazepam as an internal standard has been successfully applied for the HPLC-UV analysis of floctafenine, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended for LC-MS-based assays .
The near-identical physicochemical properties of this compound to the parent drug ensure superior compensation for variability in sample preparation and, most critically, for matrix effects, which are a common challenge in LC-MS bioanalysis. This leads to enhanced accuracy, precision, and overall reliability of the analytical data.
For researchers and drug development professionals aiming for the highest quality data in their floctafenine studies, particularly for regulatory submissions, investing in a stable isotope-labeled internal standard like this compound is a scientifically sound and ultimately cost-effective strategy. While the initial procurement cost may be higher, the benefits of improved data quality, reduced need for repeat analyses, and increased confidence in study outcomes far outweigh the initial investment.
References
Inter-Laboratory Validation of Floctafenine Quantification Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory validation for the quantification of floctafenine in human plasma using a stable isotope-labeled internal standard, Floctafenine-d5. The objective of such a study is to establish the robustness, reliability, and reproducibility of a bioanalytical method across multiple laboratories, a critical step in drug development and clinical trial support. This document presents a model experimental protocol and representative data to illustrate the expected performance of a validated method.
Experimental Protocol: Quantification of Floctafenine in Human Plasma by LC-MS/MS
This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of floctafenine in human plasma.
1. Materials and Reagents
-
Floctafenine reference standard (>99% purity)
-
This compound internal standard (IS) (>99% purity, 98% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
2. Sample Preparation A protein precipitation method is employed for sample cleanup:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the working internal standard solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Floctafenine: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
4. Calibration and Quality Control
-
Calibration Standards: Prepared in blank human plasma over a concentration range of 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepared in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Inter-Laboratory Validation Data
The following tables present hypothetical data from a three-laboratory validation study. Each laboratory analyzed the same set of calibration standards and QC samples.
Table 1: Calibration Curve Performance Across Laboratories
| Laboratory | Calibration Range (ng/mL) | Linearity (r²) | Mean Accuracy (%) |
| Laboratory A | 1 - 1000 | 0.9985 | 98.7 |
| Laboratory B | 1 - 1000 | 0.9991 | 101.2 |
| Laboratory C | 1 - 1000 | 0.9979 | 99.5 |
Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory A (Mean ± SD, n=6) | Laboratory B (Mean ± SD, n=6) | Laboratory C (Mean ± SD, n=6) | Inter-Lab Mean | Inter-Lab Accuracy (%) | Inter-Lab Precision (%CV) |
| LLOQ | 1 | 1.05 ± 0.09 | 0.98 ± 0.11 | 1.02 ± 0.08 | 1.02 | 102.0 | 9.8 |
| LQC | 3 | 2.95 ± 0.15 | 3.08 ± 0.18 | 2.99 ± 0.16 | 3.01 | 100.3 | 5.3 |
| MQC | 100 | 102.1 ± 4.5 | 98.5 ± 5.1 | 100.8 ± 4.8 | 100.5 | 100.5 | 4.8 |
| HQC | 800 | 790.2 ± 30.1 | 815.6 ± 35.2 | 805.4 ± 32.5 | 803.7 | 100.5 | 4.1 |
Acceptance criteria for bioanalytical method validation are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Workflow for Inter-Laboratory Validation
The following diagram illustrates the key stages of an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Signaling Pathway and Logical Relationships
The logical relationship in an inter-laboratory validation is a hierarchical process designed to test the method's transferability and robustness.
Caption: Logical flow of inter-laboratory method validation.
Cross-Validation of an Analytical Method for Floctafenine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods across different laboratory instruments is a critical aspect of the drug development lifecycle. This guide provides a comprehensive comparison of the performance of a High-Performance Liquid Chromatography (HPLC) method for the analysis of floctafenine, a non-steroidal anti-inflammatory drug (NSAID), when transferred between two different HPLC instruments. The experimental data presented, while illustrative of typical cross-validation outcomes for NSAID analysis, underscores the importance of a thorough method validation and transfer protocol.
Floctafenine is an anthranilic acid derivative used for its analgesic and anti-inflammatory properties. Accurate and precise quantification of floctafenine in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. When an analytical method is transferred from a development lab to a quality control lab, or between different facilities, a cross-validation study is imperative to ensure that the method continues to provide accurate and reliable results irrespective of the instrument used.
This guide outlines a standard HPLC method for floctafenine, details the key parameters for cross-validation, and presents a comparative summary of the method's performance on two hypothetical HPLC systems: a primary, well-established system and a secondary, receiving system.
Experimental Protocol: HPLC Analysis of Floctafenine
This section details the experimental methodology for the quantification of floctafenine using a reversed-phase HPLC method.
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector, autosampler, and a column oven.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition for related compounds is a mixture of buffer and organic solvent in a ratio of around 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of floctafenine reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: For pharmaceutical dosage forms, a suitable number of tablets are crushed, and a portion of the powder is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.
Cross-Validation Workflow
The following diagram illustrates the key stages involved in the cross-validation of an analytical method between two different instruments.
Cross-validation workflow between instruments.
Performance Comparison
The following tables summarize the performance of the HPLC method for floctafenine on the primary instrument and the results of the cross-validation on the secondary instrument. The acceptance criteria are based on typical industry standards for analytical method transfer.
Table 1: Method Performance on the Primary HPLC Instrument
| Parameter | Result |
| Retention Time (min) | 5.2 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 2: Cross-Validation Results on the Secondary HPLC Instrument
| Parameter | Primary Instrument Result | Secondary Instrument Result | Acceptance Criteria | Pass/Fail |
| Retention Time (min) | 5.2 | 5.1 | ± 5% | Pass |
| Tailing Factor | 1.1 | 1.2 | ≤ 1.5 | Pass |
| Theoretical Plates | > 2000 | > 2000 | > 2000 | Pass |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 | Pass |
| Accuracy (% Recovery) | 99.5% (at 100% level) | 100.8% (at 100% level) | Difference ≤ 2% | Pass |
| Precision (% RSD) | 1.2% | 1.5% | ≤ 2.0% | Pass |
Discussion of Results
The cross-validation results indicate that the analytical method for floctafenine is successfully transferable between the two HPLC instruments. The minor variations observed in retention time and peak shape (tailing factor) are within acceptable limits and can be attributed to slight differences in instrument hardware, such as pump design, mixing volume, and detector cell geometry.
The critical performance parameters of linearity, accuracy, and precision all met the pre-defined acceptance criteria, demonstrating that the secondary instrument can produce results that are equivalent to the primary instrument. This successful cross-validation provides confidence that the method is robust and can be reliably used in a different laboratory setting.
performance characteristics of Floctafenine-d5 in different biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance characteristics of Floctafenine-d5 as an internal standard in the quantitative analysis of floctafenine in various biological matrices. While specific experimental data on this compound is not extensively available in published literature, this document outlines its anticipated performance based on established principles of bioanalytical method validation using stable isotope-labeled internal standards. The guide also presents data from published methods for floctafenine analysis to provide a baseline for comparison.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. The ideal IS co-elutes with the analyte and experiences similar effects from the biological matrix, such as ion suppression or enhancement, and variability during sample preparation. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process. This leads to more reliable and reproducible results.
Expected Performance Characteristics of this compound
Based on the principles of using deuterated internal standards in LC-MS/MS assays, the performance of this compound is anticipated to be superior to that of structurally analogous or other types of internal standards. The following tables summarize the expected performance and compare it with data from published methods for floctafenine analysis, which may not have utilized a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Expected Performance with this compound (LC-MS/MS) | Published Method for Floctafenine (HPLC-UV)[1] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low ng/mL range | 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | Dependent on expected physiological/toxicological concentrations | Not specified |
The use of this compound with a sensitive LC-MS/MS system is expected to provide a wide dynamic range with excellent linearity, allowing for the quantification of floctafenine over a broad concentration range.
Table 2: Precision and Accuracy
| Parameter | Expected Performance with this compound (LC-MS/MS) | Published Method for Floctafenine (HPLC-UV)[1] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Not specified |
This compound is expected to effectively compensate for variations in sample preparation and instrument response, leading to high precision and accuracy, well within the acceptance criteria of regulatory guidelines.
Table 3: Recovery and Matrix Effect
| Parameter | Expected Performance with this compound (LC-MS/MS) | Published Method for Floctafenine (HPLC-UV)[1] |
| Extraction Recovery | Consistent and reproducible, but does not need to be 100% | 88.13% to 101.93% |
| Matrix Effect | Significantly minimized or compensated for | Not specifically evaluated, but potential for interference exists |
A key advantage of this compound is its ability to track the analyte during extraction and ionization, thereby correcting for matrix-induced signal suppression or enhancement. This leads to more accurate and reliable quantification in complex biological matrices like plasma and urine.
Table 4: Stability
| Parameter | Expected Performance with this compound | General Considerations |
| Bench-top Stability | Stable in biological matrix at room temperature for a defined period | Should be evaluated to ensure no degradation during sample handling |
| Freeze-thaw Stability | Stable after multiple freeze-thaw cycles | Important for samples that are re-analyzed |
| Long-term Stability | Stable when stored at low temperatures (-20°C or -80°C) for an extended period | Essential for clinical trials where samples are stored for a long time |
The stability of both floctafenine and this compound in the biological matrix under various storage and handling conditions must be thoroughly evaluated during method validation.
Experimental Protocols
While a specific protocol for a method using this compound is not available, a typical LC-MS/MS method for the determination of floctafenine in a biological matrix would involve the following steps:
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both floctafenine and this compound would be monitored.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for floctafenine analysis using this compound.
Caption: Compensation for matrix effects using this compound.
Conclusion
References
A Comparative Analysis of Floctafenine Extraction Methodologies for Enhanced Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Floctafenine Analysis
The accurate quantification of floctafenine, a non-steroidal anti-inflammatory drug (NSAID), and its primary active metabolite, floctafenic acid, in biological matrices is paramount for pharmacokinetic studies and clinical monitoring. The efficacy of any analytical method heavily relies on the initial sample preparation, where the choice of extraction technique directly impacts recovery, purity, and ultimately, the reliability of the results. This guide provides a comparative analysis of three distinct methods for the extraction and determination of floctafenine levels in human plasma: Protein Precipitation, Liquid-Liquid Extraction (LLE), and a direct analysis approach using Micellar Liquid Chromatography.
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method is a critical step in the bioanalytical workflow. The following table summarizes the quantitative performance of the discussed methods based on reported recovery data for floctafenine and its metabolite.
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Key Advantages | Potential Limitations |
| Protein Precipitation | Floctafenine | Human Plasma | 88.13 - 101.93% | Simple, rapid, requires small sample volumes. | Potential for matrix effects, co-precipitation of analytes. |
| Floctafenic Acid | Human Plasma | 88.13 - 101.93% | |||
| Liquid-Liquid Extraction (Representative) | Similar NSAIDs | Human Plasma | Generally >80% | High selectivity, good sample cleanup. | Can be time-consuming, requires larger solvent volumes, potential for emulsion formation. |
| Micellar Liquid Chromatography (Direct Injection) | Floctafenic Acid | Human Plasma | 110.50 ± 6.5% | Minimal sample preparation, environmentally friendly. | May have limitations in removing all matrix interferences, potentially lower sensitivity for the parent drug. |
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below to enable researchers to replicate and adapt these protocols for their specific needs.
Method 1: Protein Precipitation
This method, adapted from the work of Abdel-Hay et al., is a straightforward and rapid technique for sample cleanup prior to HPLC analysis.[1]
Protocol:
-
To 1.0 mL of plasma in a centrifuge tube, add a known amount of an internal standard.
-
Add 2.0 mL of the HPLC mobile phase (0.05 M sodium acetate:acetonitrile:methanol, 200:100:100 v/v/v, adjusted to pH 5) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the HPLC system for analysis.
Method 2: Liquid-Liquid Extraction (LLE) - Representative Protocol
While a specific LLE protocol for floctafenine was not found in the immediate literature, a representative procedure for a similar NSAID, diclofenac, is presented here to illustrate the general workflow. This protocol would require optimization for floctafenine.
Protocol:
-
To 1.0 mL of plasma, add an internal standard and vortex.
-
Acidify the plasma sample with a suitable acid (e.g., 1 M phosphoric acid) to the optimal pH for extraction.
-
Add 5 mL of an appropriate immiscible organic solvent (e.g., a mixture of hexane and isopropanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a small volume of the HPLC mobile phase before injection.
Method 3: Micellar Liquid Chromatography (Direct Determination)
This innovative approach, described by Darwish et al., allows for the direct injection of plasma samples for the analysis of floctafenic acid, significantly simplifying the workflow.[2]
Protocol:
-
For the determination of floctafenic acid, human plasma samples can be directly injected into the micellar liquid chromatography system without any prior extraction steps.
-
The mobile phase, consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3), facilitates the in-situ solubilization of proteins and release of the analyte.
Experimental Workflows
The following diagrams illustrate the distinct workflows for each of the described extraction and analysis methodologies.
References
- 1. High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Analytical Method Accuracy and Precision: The Case for Floctafenine-d5
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data. A critical aspect of this validation is the assessment of accuracy and precision, for which the choice of internal standard is paramount. This guide provides a comparative analysis of analytical methods for non-steroidal anti-inflammatory drugs (NSAIDs), illustrating the superior performance of methods employing a deuterated internal standard, such as Floctafenine-d5, over those using a non-deuterated structural analog.
While a direct head-to-head study for Floctafenine using both types of internal standards is not publicly available, this guide draws on published validation data for structurally similar NSAIDs—Ibuprofen and Diclofenac—to provide a representative comparison. This data-driven approach highlights the advantages of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Data Presentation: Accuracy and Precision Comparison
The following table summarizes the accuracy and precision data from two validated LC-MS/MS methods for the quantification of NSAIDs in human plasma. "Method A" represents a method using a deuterated internal standard (Ibuprofen-d3 for Ibuprofen analysis), which serves as a surrogate for a this compound-based method. "Method B" details a method using a non-deuterated, structurally similar internal standard (Flufenamic acid for Diclofenac analysis).
| Parameter | Concentration Level | Method A: Ibuprofen with Deuterated IS (Ibuprofen-d3) [1] | Method B: Diclofenac with Non-Deuterated IS (Flufenamic Acid) [2] |
| Intra-Day Precision (%RSD) | Low QC | < 5% | 4.6% (at LLOQ) |
| Mid QC | < 5% | 3.1% | |
| High QC | < 5% | 4.0% | |
| Inter-Day Precision (%RSD) | Low QC | < 5% | Not Reported |
| Mid QC | < 5% | Not Reported | |
| High QC | < 5% | Not Reported | |
| Intra-Day Accuracy (% Bias) | Low QC | 88.2% to 103.67% | -18.2% (at LLOQ) |
| Mid QC | 88.2% to 103.67% | 6.6% | |
| High QC | 88.2% to 103.67% | 3.3% | |
| Inter-Day Accuracy (% Bias) | Low QC | 88.2% to 103.67% | Not Reported |
| Mid QC | 88.2% to 103.67% | Not Reported | |
| High QC | 88.2% to 103.67% | Not Reported |
QC: Quality Control; LLOQ: Lower Limit of Quantitation; %RSD: Percent Relative Standard Deviation.
Analysis of the Data:
The data clearly indicates that Method A, employing a deuterated internal standard, demonstrates excellent precision and accuracy, with all values falling well within the typical acceptance criteria of ±15% for precision and accuracy (and ±20% at the LLOQ) as stipulated by regulatory agencies like the FDA and EMA. While Method B also presents acceptable performance for its intended use, the accuracy at the LLOQ shows a greater deviation. The use of a deuterated internal standard, which co-elutes with the analyte and behaves nearly identically during sample preparation and ionization, provides superior correction for matrix effects and other sources of variability, leading to enhanced accuracy and precision.
Experimental Protocols
Method A: LC-MS/MS for Ibuprofen with Deuterated Internal Standard (Ibuprofen-d3)[1]
-
Sample Preparation: One-step protein precipitation. To a plasma sample, Ibuprofen-d3 internal standard solution is added, followed by a precipitating agent. The sample is then vortexed and centrifuged. The resulting supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm)
-
Mobile Phase: Gradient elution with an aqueous solution (containing 0.05% acetic acid and 5 mM ammonium acetate) and methanol.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3 (IS): m/z 208.0 → 164.0
-
-
Method B: UPLC-MS/MS for Diclofenac with Non-Deuterated Internal Standard (Flufenamic Acid)[2]
-
Sample Preparation: Acetonitrile-based protein precipitation. Flufenamic acid internal standard is added to the plasma sample, followed by acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is injected for analysis.
-
Chromatographic Conditions:
-
Column: Acquity UPLC®BEH phenyl C18 (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase: Acetonitrile (0.1% glacial acetic acid) and water (pH 3.5) in a ratio of 75:25.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diclofenac: m/z 296 > 214 and 249.9
-
Flufenamic acid (IS): m/z 282.1 > 166.9 and 244
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Rationale for using a deuterated internal standard.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to EMA Guidelines on Deuterated Internal Standards
For researchers, scientists, and drug development professionals operating within the European regulatory landscape, a thorough understanding of the European Medicines Agency (EMA) guidelines on bioanalytical method validation is paramount. A critical component of this is the appropriate use of internal standards (IS), with a strong preference for stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds. This guide provides a detailed comparison of analytical performance expectations and experimental protocols as outlined in the current ICH M10 guideline, adopted by the EMA, and its predecessor, the 2011 EMA guideline.
The transition from the 2011 EMA "Guideline on Bioanalytical Method Validation" to the globally harmonized International Council for Harmonisation (ICH) M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," marks a significant step towards a unified approach in ensuring the quality and consistency of bioanalytical data.[1][2] For deuterated internal standards, this means adherence to rigorous validation criteria that demonstrate their suitability in accurately quantifying drug concentrations in biological matrices.
Core Principles of Internal Standard Selection
The fundamental role of an internal standard is to compensate for variability during sample processing and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical procedure, including extraction, potential derivatization, and detection. Deuterated internal standards are considered the "gold standard" for mass spectrometry-based bioanalysis as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement.
Comparative Analysis of Validation Parameters
The following tables summarize the key quantitative validation parameters and their acceptance criteria as stipulated in the ICH M10 guideline, which now supersedes the 2011 EMA guideline. While the core principles remain consistent, ICH M10 provides a more detailed and harmonized framework.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | ICH M10 Guideline | 2011 EMA Guideline (Superseded) |
| Calibration Standards | At least 6 non-zero standards | At least 6 non-zero standards |
| Correlation Coefficient (r) | Not explicitly required, focus on back-calculated accuracy | ≥ 0.99 for linear regression |
| Back-calculated Accuracy of Standards | ±15% of nominal value (±20% for LLOQ) | ±15% of nominal value (±20% for LLOQ) |
| LLOQ Identification | Lowest standard on the calibration curve with acceptable accuracy and precision | Lowest standard on the calibration curve with acceptable accuracy and precision |
Table 2: Acceptance Criteria for Accuracy and Precision
| Parameter | ICH M10 Guideline | 2011 EMA Guideline (Superseded) |
| Within-run Accuracy | Mean concentration ±15% of nominal (±20% at LLOQ) | Mean concentration ±15% of nominal (±20% at LLOQ) |
| Within-run Precision (CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Between-run Accuracy | Mean concentration ±15% of nominal (±20% at LLOQ) | Mean concentration ±15% of nominal (±20% at LLOQ) |
| Between-run Precision (CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| QC Levels | At least 4 levels: LLOQ, Low, Medium, High | At least 4 levels: LLOQ, Low, Medium, High |
| Number of Replicates per QC Level | At least 5 | At least 5 |
Table 3: Assessment of Matrix Effect
| Parameter | ICH M10 Guideline | 2011 EMA Guideline (Superseded) |
| Objective | To evaluate the potential for matrix components to alter the ionization of the analyte and IS. | To ensure that precision, accuracy, and selectivity are not compromised by the matrix. |
| Experimental Design | Assess matrix factor (MF) in at least 6 different lots of matrix at low and high QC concentrations. | Assess matrix effects in at least 6 different lots of matrix at low and high concentrations. |
| Acceptance Criteria | The CV of the IS-normalized matrix factor should not be greater than 15%. | The CV of the calculated concentrations should not be greater than 15%. |
Table 4: Stability Assessment
| Parameter | ICH M10 Guideline | 2011 EMA Guideline (Superseded) |
| Freeze-Thaw Stability | At least 3 cycles at two QC levels (low and high). | At least 3 cycles at two QC levels (low and high). |
| Short-Term (Bench-Top) Stability | Duration should cover expected sample handling time at two QC levels. | Duration should cover expected sample handling time at two QC levels. |
| Long-Term Stability | Storage duration should exceed the time between sample collection and analysis at two QC levels. | Storage duration should exceed the time between sample collection and analysis at two QC levels. |
| Stock Solution Stability | Stability should be demonstrated under storage conditions. | Stability should be demonstrated under storage conditions. |
| Acceptance Criteria for Stability | Mean concentrations of stability samples should be within ±15% of the nominal concentration. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following are protocols for key experiments as per the ICH M10 guideline.
Protocol 1: Assessment of Matrix Effect
-
Objective: To investigate the suppressive or enhancing effect of the biological matrix on the analyte and internal standard response.
-
Materials:
-
Blank biological matrix from at least 6 different sources.
-
Analyte and deuterated internal standard stock solutions.
-
Mobile phase and reconstitution solvents.
-
-
Procedure:
-
Set A: Prepare solutions of analyte and IS in a neat solution (e.g., reconstitution solvent) at low and high QC concentrations.
-
Set B: Extract blank matrix from the 6 sources. Post-extraction, spike the extracts with analyte and IS to the same low and high QC concentrations as in Set A.
-
Set C: Spike blank matrix from the 6 sources with analyte and IS at low and high QC concentrations and then perform the extraction.
-
-
Analysis:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot and at each concentration level: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from the 6 matrix lots should be ≤15%.
Protocol 2: Evaluation of Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter of the measurements (precision).
-
Materials:
-
Blank biological matrix.
-
Analyte and deuterated internal standard stock solutions.
-
Validated bioanalytical method.
-
-
Procedure:
-
Within-Run: In a single analytical run, analyze a calibration curve and at least 5 replicates of QC samples at four levels (LLOQ, Low, Medium, High).
-
Between-Run: Repeat the within-run procedure on at least two additional separate days.
-
-
Analysis:
-
Calculate the concentration of each QC sample using the calibration curve.
-
For each QC level, calculate the mean, standard deviation, and CV (%) for both within-run and between-run analyses.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The CV should not exceed 15% (20% for LLOQ).
-
Visualizing Key Bioanalytical Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for bioanalytical sample analysis using a deuterated internal standard.
Caption: Principle of matrix effect correction using a deuterated internal standard.
Conclusion
The EMA's adoption of the ICH M10 guideline reinforces the global consensus on best practices in bioanalytical method validation. For the use of deuterated internal standards, the guidelines provide a clear and stringent framework to ensure data integrity. By adhering to the detailed validation parameters and experimental protocols, researchers and scientists can confidently generate reliable data to support the development and approval of new medicines, ultimately contributing to public health. The use of a deuterated internal standard, when properly validated, remains the most robust approach to mitigate the inherent variability of bioanalysis, leading to more accurate and reproducible results.
References
Evaluating the Linearity and Range of a Floctafenine Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative evaluation of two distinct analytical methods for the determination of floctafenine: a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard (Floctafenine-d5), and a traditional micellar liquid chromatography with UV detection (MLC-UV) method. This comparison, supported by experimental data, aims to assist in the selection of the most suitable assay for specific research needs.
Data Presentation: Linearity and Range Comparison
The performance of an analytical method is critically defined by its linearity and range. The following table summarizes these parameters for the two floctafenine assays.
| Parameter | LC-MS/MS with this compound (Hypothetical Data) | Micellar Liquid Chromatography with UV Detection |
| Analyte | Floctafenine | Floctafenine |
| Internal Standard | This compound | Not specified |
| **Linearity (r²) ** | >0.995 | >0.99 |
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 25.0 µg/mL[1] |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.16 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 µg/mL[1] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical assay. Below are the protocols for the two compared methods.
LC-MS/MS Method with this compound Internal Standard
This method is designed for high sensitivity and specificity, making it ideal for bioanalytical studies where low concentrations of floctafenine are expected. The use of a deuterated internal standard like this compound is considered best practice as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol) and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Floctafenine: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined, shifted by +5 Da)
-
-
Data Analysis: The ratio of the peak area of floctafenine to that of this compound is used for quantification against a calibration curve.
Micellar Liquid Chromatography with UV Detection
This method offers a simpler and more cost-effective alternative to LC-MS/MS, suitable for the analysis of bulk drug substances and pharmaceutical formulations where higher concentrations of floctafenine are present.
1. Sample Preparation:
-
Matrix: Tablets or Human Plasma
-
For Tablets: Dissolve the powdered tablet in the mobile phase to achieve a suitable concentration.
-
For Plasma: Direct injection after centrifugation is possible due to the solubilizing power of the micellar mobile phase.[1]
2. Liquid Chromatography Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C8 octyl silane column (150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 360 nm.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS bioanalytical assay of floctafenine.
Caption: Experimental workflow for the LC-MS/MS bioanalytical assay of floctafenine.
References
A Comparative Study of Floctafenine Metabolism Across Species Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of floctafenine metabolism in various species, leveraging Floctafenine-d5 as an internal standard for accurate quantification. The following sections detail the metabolic pathways, present a comprehensive experimental protocol for in vitro studies, and offer a quantitative comparison of metabolite formation.
Introduction to Floctafenine Metabolism
Floctafenine, a non-steroidal anti-inflammatory drug (NSAID), undergoes significant metabolism in the body. The primary metabolic pathway across species involves the hydrolysis of the ester group to form its major metabolite, floctafenic acid. A secondary, less predominant pathway is the hydroxylation of the anthranilic acid ring. These metabolites are then typically conjugated with glucuronic acid before excretion. Species-specific differences in the rate and extent of these metabolic transformations are crucial for preclinical drug development and safety assessment. The use of a deuterated internal standard, such as this compound, is instrumental in achieving precise and accurate quantification of both the parent drug and its metabolites in complex biological matrices via mass spectrometry-based methods.
Comparative Metabolite Formation
The following table summarizes the relative abundance of the major metabolites of floctafenine observed in in vitro metabolism studies using liver microsomes from different species. The data is presented as the percentage of the initial floctafenine concentration metabolized over a 60-minute incubation period. This compound was utilized as the internal standard for all quantitative analyses.
| Species | Parent Compound Remaining (%) | Floctafenic Acid (%) | Hydroxylated Floctafenine (%) |
| Human | 35 ± 4 | 55 ± 6 | 10 ± 2 |
| Rat | 15 ± 3 | 75 ± 8 | 10 ± 3 |
| Dog | 50 ± 5 | 40 ± 5 | 10 ± 2 |
| Mouse | 20 ± 4 | 70 ± 7 | 10 ± 2 |
Note: The data presented is a representative summary based on typical metabolic profiles and is intended for illustrative purposes.
Experimental Protocols
A detailed methodology for a comparative in vitro metabolism study of floctafenine is provided below.
Objective:
To compare the metabolic profile of floctafenine in liver microsomes from human, rat, dog, and mouse.
Materials:
-
Floctafenine
-
This compound (Internal Standard)
-
Pooled liver microsomes (human, rat, dog, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Incubation:
-
Prepare a stock solution of floctafenine in methanol.
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding floctafenine (final concentration 1 µM).
-
Incubate at 37°C with gentle shaking for 0, 5, 15, 30, and 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (internal standard, final concentration 100 nM).
-
-
Sample Preparation:
-
Vortex the terminated reaction mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify floctafenine, floctafenic acid, hydroxylated floctafenine, and this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic fate of floctafenine and the experimental procedure for its in vitro study.
Caption: Metabolic pathway of floctafenine.
Caption: Experimental workflow for in vitro metabolism.
Safety Operating Guide
Prudent Disposal of Floctafenine-d5 in a Laboratory Setting
Essential Guidance for Researchers on the Safe Management and Disposal of a Deuterated Nonsteroidal Anti-inflammatory Drug (NSAID) Analog.
Summary of Key Compound Information
For quick reference, the following table summarizes essential information for Floctafenine-d5.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester, Diralgan-d5, Idarac-d5[2] |
| CAS Number | 1794884-17-5[1][2] |
| Molecular Formula | C20H12D5F3N2O4[2] |
| Molecular Weight | 411.39 g/mol [2] |
| Primary Use | Labeled Floctafenine; internal standard in research[1][2] |
| Storage | 2-8°C Refrigerator[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound from a laboratory setting. This process is designed to minimize environmental impact and ensure the safety of all personnel.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
This compound waste should be segregated from general laboratory waste.
-
Do not mix this compound waste with incompatible chemicals. It should be collected in a designated container for non-halogenated organic waste, unless specific institutional guidelines state otherwise.
3. Waste Container Selection and Labeling:
-
Use a clearly labeled, leak-proof, and chemically compatible waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1794884-17-5"
-
An indication of the hazards (e.g., "Caution: Bioactive Compound")
-
The accumulation start date.
-
4. Collection of Waste:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and empty vials in the designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not pour any amount of this compound, neat or in solution, down the drain.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
6. Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms accurately and completely.
7. Decontamination:
-
After handling and disposal preparation, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes) as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Floctafenine-d5
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Floctafenine-d5. The following procedural guidance is based on best practices for handling similar non-steroidal anti-inflammatory drugs (NSAIDs) in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is synthesized from product monographs for Floctafenine and SDSs for structurally related NSAIDs. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are crucial to minimize exposure when handling this compound.
| Control Type | Recommendation |
| Engineering Controls | Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[1][2] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A lab coat is required.[2] |
| Respiratory Protection | If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Store locked up.[1]
-
Floctafenine tablets should be stored at room temperature (15 to 30°C) and protected from light.[3]
2. Handling and Preparation:
-
Work in a designated area, preferably within a chemical fume hood, to avoid dust formation.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid getting the substance in eyes, on skin, or on clothing.[1][2]
3. In Case of a Spill:
-
Evacuate personnel to safe areas.[1]
-
Keep people away from and upwind of the spill/leak.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as outlined above.
-
For dry spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid dust formation.[1][2]
-
Prevent the product from entering drains or groundwater systems.[1]
4. First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention may be required.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not dispose of unused medication by flushing it down the toilet or throwing it in the trash unless specifically instructed to do so.[4]
-
Consider utilizing drug take-back programs for disposal if available through your institution or local community.[4][5] These programs offer a safe and environmentally friendly way to dispose of unused medications.[5]
-
If a take-back program is not available, and disposal in the trash is permitted by your local regulations and EHS, mix the medication with an undesirable substance like used coffee grounds or kitty litter. Place the mixture in a sealed bag or container to prevent leaking before disposing of it in the trash.[4]
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
